Adx 47273
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCCZHCFBHTTD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80234386 | |
| Record name | ADX-47273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851881-60-2 | |
| Record name | ADX 47273 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851881-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ADX-47273 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851881602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADX-47273 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80234386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADX-47273 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4P7L0W63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of ADX47273
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX47273 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a G protein-coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. As a PAM, ADX47273 does not activate the mGluR5 receptor directly but rather enhances the receptor's response to its endogenous ligand, glutamate. This mechanism of action has positioned ADX47273 as a valuable research tool and a lead compound for the development of therapeutics targeting a range of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the core mechanism of action of ADX47273, detailing its binding properties, downstream signaling effects, and the experimental protocols used for its characterization.
Core Mechanism: Positive Allosteric Modulation of mGluR5
ADX47273's primary mechanism of action is its function as a positive allosteric modulator of the mGluR5 receptor.[1] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds.[1] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric ligand.
Binding Properties
Radioligand binding assays have been instrumental in characterizing the interaction of ADX47273 with the mGluR5 receptor. Notably, ADX47273 has been shown to inhibit the binding of [3H]MPEP, a well-characterized mGluR5 negative allosteric modulator (NAM), suggesting that ADX47273 binds to the same allosteric site as MPEP or a site that overlaps with it.[2][3]
Table 1: In Vitro Binding and Potency of ADX47273
| Parameter | Species | Cell Line | Assay | Value | Reference |
| EC50 | Rat | HEK293 expressing mGluR5 | Glutamate potentiation (50 nM) | 0.17 µM | [2] |
| EC50 | Rat | Primary astrocyte cultures | Glutamate potentiation (300 nM) | 0.23 µM | [2] |
| Ki | Rat | HEK293 cell membranes expressing mGluR5 | [3H]MPEP binding inhibition | 4.3 µM | [2] |
Downstream Signaling Pathways
The potentiation of glutamate signaling at mGluR5 by ADX47273 leads to the activation of downstream intracellular signaling cascades. The mGluR5 receptor is coupled to Gq/G11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Furthermore, studies have demonstrated that ADX47273 enhances the phosphorylation of key signaling proteins involved in synaptic plasticity and gene expression, namely the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB).[2]
Signaling Pathway Diagram
Caption: Signaling pathway of mGluR5 potentiation by ADX47273.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR5.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing rat mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Dye Loading: Cells are seeded in 96-well plates and incubated overnight. The growth medium is then replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Cells are incubated for 45-60 minutes at 37°C.
-
Compound Addition and Measurement: The cell plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded, followed by the addition of ADX47273 or vehicle. After a short incubation, a sub-maximal concentration of glutamate (e.g., EC20) is added, and the change in fluorescence, indicating intracellular calcium concentration, is measured kinetically.
-
Data Analysis: The potentiation of the glutamate response by ADX47273 is calculated by comparing the fluorescence signal in the presence and absence of the compound. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
2. ERK and CREB Phosphorylation Western Blot
This method quantifies the levels of phosphorylated ERK and CREB in brain tissue following ADX47273 administration.
-
Tissue Preparation: Rats are administered ADX47273 or vehicle via intraperitoneal (i.p.) injection. At a specified time point, animals are euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) are rapidly dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membranes are then stripped and re-probed with antibodies for total ERK and total CREB to normalize for protein loading. Band intensities are quantified using densitometry software.
In Vivo Behavioral Models
1. Conditioned Avoidance Response (CAR) Test
The CAR test is a predictive model for antipsychotic efficacy.[4]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), typically a light or tone, is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat fails to move during the CS, the shock is delivered until it escapes to the other compartment (an escape response).
-
Testing: After stable avoidance behavior is established, rats are pre-treated with ADX47273 or vehicle at various doses and time points before the test session. The number of avoidance responses, escape responses, and escape failures are recorded.
-
Data Analysis: The effect of ADX47273 on CAR is assessed by comparing the percentage of avoidance responses in the drug-treated group to the vehicle-treated group.
2. Phencyclidine (PCP)-Induced Hyperlocomotion Test
PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia.[4]
-
Apparatus: An open-field arena equipped with automated photobeam detectors or a video-tracking system to measure locomotor activity.
-
Procedure: Rats are habituated to the open-field arena for a period (e.g., 30 minutes). They are then administered ADX47273 or vehicle, followed by an injection of PCP (e.g., 2.5 mg/kg). Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity is compared between the different treatment groups to determine if ADX47273 can attenuate the hyperlocomotion induced by PCP.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing ADX47273.
Conclusion
ADX47273 serves as a prototypical positive allosteric modulator of the mGluR5 receptor. Its ability to enhance the endogenous signaling of glutamate without direct receptor activation offers a nuanced approach to modulating glutamatergic neurotransmission. The in-depth understanding of its mechanism of action, derived from a combination of in vitro and in vivo studies, provides a solid foundation for the continued exploration of mGluR5 PAMs as potential therapeutic agents for a variety of CNS disorders. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the pharmacology and therapeutic potential of ADX47273 and related compounds.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ADX47273: A Positive Allosteric Modulator of mGluR5
This technical guide provides a comprehensive overview of ADX47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Concepts
ADX47273 is a brain-penetrant small molecule that enhances the response of mGluR5 to its endogenous agonist, glutamate.[1][2] It exhibits no intrinsic agonist activity but potentiates glutamate-induced activation of the receptor.[3] This allosteric modulation offers a nuanced approach to enhancing glutamatergic transmission, which is implicated in various central nervous system (CNS) disorders. The compound has demonstrated preclinical efficacy in models of psychosis and cognitive deficits.[1][4]
Chemical Properties
| Property | Value |
| Chemical Name | (S)-(4-fluorophenyl)-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |
| Molecular Formula | C20H17F2N3O2 |
| Molecular Weight | 369.36 g/mol |
| CAS Number | 851881-60-2 |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F |
Mechanism of Action and Signaling Pathway
ADX47273 binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site.[3][5] This binding induces a conformational change in the receptor that increases its sensitivity to glutamate, thereby potentiating downstream signaling cascades. mGluR5 is a Gq-coupled G-protein coupled receptor (GPCR). Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.[6]
Pharmacological Profile
The following tables summarize the in vitro and in vivo pharmacological properties of ADX47273.
In Vitro Activity
| Parameter | Cell Line | Species | Value | Reference |
| EC50 (Glutamate Potentiation) | HEK 293 expressing mGluR5 | Rat | 0.17 µM | [1][8] |
| EC50 (Glutamate Potentiation) | Primary Astrocyte Cultures | Rat | 0.23 ± 0.07 µM | [8] |
| Ki ([3H]MPEP binding) | HEK 293 expressing mGluR5 | Rat | 4.3 ± 0.5 µM | [8] |
| Maximal Glutamate Response Increase | HEK 293 expressing mGluR5 | Rat | ~9-fold | [8] |
In Vivo Efficacy
| Animal Model | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Conditioned Avoidance Response | Rat | 1-100 | Attenuated avoidance behavior | [9] |
| PCP-Induced Hyperlocomotion | Rat | 1-100 | Did not reduce hyperlocomotion | [9] |
| Amphetamine-Induced Hyperlocomotion | Mouse | 100 | Blocked hyperlocomotion | [4] |
| Apomorphine-Induced Climbing | Mouse | 100 | Decreased climbing | [4] |
| Novel Object Recognition | Rat | 1-50 | Increased novel object recognition | [8] |
| Five-Choice Serial Reaction Time Test | Rat | 1-50 | Reduced impulsivity | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by ADX47273 in cells expressing mGluR5.
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. ADX47273 at various concentrations is then added to the wells.
-
Glutamate Stimulation: After a brief incubation with ADX47273, a sub-maximal (EC20) concentration of glutamate is added to the wells.
-
Data Acquisition: Fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation) before and after the addition of glutamate.
-
Data Analysis: The increase in fluorescence in the presence of ADX47273 compared to vehicle control is used to determine the EC50 of potentiation.
2. Radioligand Binding Assay
This assay determines the binding affinity of ADX47273 to the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing rat mGluR5. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled mGluR5 allosteric antagonist (e.g., [3H]MPEP) and varying concentrations of ADX47273.
-
Incubation: The plate is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of ADX47273 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
1. Novel Object Recognition (NOR) Test
This test assesses the effects of ADX47273 on recognition memory in rats.
-
Apparatus: A square open-field arena made of a non-porous material. A variety of objects that are of similar size but different in shape and texture are used.
-
Habituation: Rats are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing.
-
Drug Administration: ADX47273 or vehicle is administered intraperitoneally (i.p.) at a specified time before the familiarization phase.
-
Familiarization Phase: Each rat is placed in the arena containing two identical objects and allowed to explore them for a fixed duration (e.g., 5 minutes).
-
Retention Interval: The rat is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase: The rat is returned to the arena, which now contains one of the familiar objects and one novel object. The rat is allowed to explore for a set time (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. An increase in the discrimination index indicates enhanced recognition memory.
2. Conditioned Avoidance Response (CAR) Task
This task is used to evaluate the antipsychotic-like potential of ADX47273.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation. If the rat does not move, it receives the shock until it escapes to the other compartment. This is repeated for a set number of trials.
-
Drug Testing: Once the rats are trained to a stable level of avoidance, they are administered ADX47273 or vehicle i.p. before a test session.
-
Data Analysis: The number of avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded. A decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
3. Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential of ADX47273 to mitigate psychotomimetic-induced behaviors.
-
Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Habituation: Rats are habituated to the open-field arena for a period before drug administration.
-
Drug Administration: Rats are pre-treated with ADX47273 or vehicle i.p. After a specified pre-treatment time, they are administered PCP to induce hyperlocomotion.
-
Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration following PCP administration.
-
Data Analysis: The locomotor activity of the ADX47273-treated group is compared to that of the vehicle-treated group to determine if the compound attenuates PCP-induced hyperlocomotion.
Conclusion
ADX47273 is a well-characterized mGluR5 positive allosteric modulator with a clear mechanism of action and a promising preclinical profile. Its ability to enhance mGluR5 signaling in a controlled manner makes it a valuable tool for investigating the role of this receptor in CNS function and a potential therapeutic agent for disorders characterized by glutamatergic dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development of ADX47273 and other mGluR5 PAMs.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADX-47273 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Testing [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ADX47273: A Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data for ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Function and Mechanism of Action
ADX47273 is a selective and potent positive allosteric modulator of the mGluR5 receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like ADX47273 bind to a distinct allosteric site on the receptor. This binding event does not directly activate the receptor but rather potentiates the receptor's response to the endogenous ligand, glutamate.[1] This modulatory action enhances the signaling cascade initiated by glutamate binding, leading to a more robust downstream cellular response.
The primary mechanism of action of ADX47273 involves increasing the sensitivity of mGluR5 to glutamate. This results in a leftward shift of the glutamate concentration-response curve, meaning that a lower concentration of glutamate is required to elicit a given level of receptor activation.[1] This enhancement of endogenous glutamatergic signaling is thought to be a key factor in the therapeutic potential of ADX47273.
Quantitative Data Summary
The following tables summarize the key quantitative data for ADX47273 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of ADX47273
| Parameter | Value | Cell Line/System | Reference |
| EC50 (for potentiation of glutamate response) | 170 nM | HEK293 cells expressing rat mGluR5 | [1] |
| Fold Shift (in glutamate EC50) | 9-fold (at 1 µM ADX47273) | HEK293 cells expressing rat mGluR5 | [1] |
| Ki (inhibition of [3H]MPEP binding) | 4.3 µM | Membranes from HEK293 cells expressing mGluR5 | [1] |
Table 2: In Vivo Efficacy of ADX47273 in Preclinical Models
| Preclinical Model | Species | Endpoint | Effective Dose (i.p.) | Reference |
| Conditioned Avoidance Response (CAR) | Rat | Attenuation of avoidance behavior | 100 mg/kg | [2] |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Rat | No significant reduction | Up to 100 mg/kg | [2] |
| Amphetamine-Induced Hyperlocomotion | Rat | Reduction of hyperlocomotion | 3 and 10 mg/kg | |
| Apomorphine-Induced Deficits in Prepulse Inhibition | Rat | Reversal of deficits | 30 mg/kg | |
| Ethanol (B145695) Withdrawal-Induced Deficits in Reversal Learning (Barnes Maze) | Rat | Enhanced performance | 30 mg/kg | |
| Novel Object Recognition | Rat | Increased recognition | 1 mg/kg | [1] |
| Five-Choice Serial Reaction Time Test (Impulsivity) | Rat | Reduced impulsivity | 10 mg/kg | [1] |
Table 3: Pharmacokinetic Profile of ADX47273
| Parameter | Value | Species | Reference |
| Brain/Plasma Ratio | 4.6 | Not Specified |
Signaling Pathways
ADX47273, by potentiating mGluR5 activation, modulates several downstream signaling pathways implicated in synaptic plasticity and neuronal function. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Furthermore, studies have shown that ADX47273 administration leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex.[1] These transcription factors play crucial roles in learning, memory, and synaptic plasticity.
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments cited in the literature for ADX47273.
Conditioned Avoidance Response (CAR) in Rats
-
Objective: To assess the antipsychotic-like potential of ADX47273.
-
Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric footshock.
-
Procedure:
-
Acquisition: Rats are trained to associate a conditioned stimulus (CS), typically a light or a tone, with an unconditioned stimulus (US), a mild footshock.
-
The CS is presented for a fixed duration (e.g., 10 seconds) followed by the US.
-
An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, thus avoiding the footshock.
-
An escape response is recorded if the rat moves to the other compartment after the onset of the US.
-
Training continues for a set number of trials or until a criterion of successful avoidance is met.
-
Testing: Once the avoidance response is stably acquired, rats are administered ADX47273 (e.g., 100 mg/kg, i.p.) or a vehicle control prior to the test session.
-
The number of avoidance and escape responses are recorded during the test session.
-
-
Data Analysis: The primary outcome measure is the percentage of avoidance responses. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
-
Objective: To evaluate the potential of ADX47273 to counteract the psychotomimetic effects of the NMDA receptor antagonist, PCP.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity.
-
Procedure:
-
Habituation: Rats are individually placed in the open-field arenas for a period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.
-
Drug Administration: Rats are pre-treated with ADX47273 (at various doses, i.p.) or vehicle.
-
After a specified pre-treatment time, rats are administered PCP (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.
-
-
Data Analysis: The total distance traveled and other locomotor parameters are compared between the ADX47273-treated groups and the vehicle-treated control group. A significant reduction in PCP-induced hyperlocomotion suggests antipsychotic-like properties.
Barnes Maze for Reversal Learning in Rats with Ethanol Withdrawal
-
Objective: To assess the cognitive-enhancing effects of ADX47273 on deficits in cognitive flexibility induced by ethanol withdrawal.
-
Apparatus: A circular, elevated platform with a number of equally spaced holes around the perimeter. One of the holes leads to an escape box located beneath the platform. Visual cues are placed around the maze for spatial navigation.
-
Procedure:
-
Ethanol Exposure and Withdrawal: Rats are subjected to a 'binge-like' ethanol exposure protocol (e.g., daily intragastric administration of ethanol for a set period) followed by a withdrawal period.
-
Acquisition Training: Rats are trained to locate the escape box from a starting position in the center of the maze. Aversive stimuli (e.g., bright light, loud noise) are used to motivate the rats to find the escape hole.
-
Reversal Training: After the initial learning phase, the location of the escape box is moved to a new position.
-
Drug Administration: ADX47273 (e.g., 30 mg/kg, i.p.) or vehicle is administered prior to the reversal training sessions.
-
Data Collection: The latency to find the new escape hole location and the number of errors (pokes into incorrect holes) are recorded during the reversal trials.
-
-
Data Analysis: A reduction in the latency and number of errors to find the new escape location in the ADX47273-treated group compared to the vehicle group indicates an improvement in cognitive flexibility.
Clinical Trials
As of the latest available information, there are no publicly registered clinical trials specifically investigating ADX47273 in human subjects. The development status of this compound remains preclinical.
Conclusion
ADX47273 is a potent and selective mGluR5 positive allosteric modulator with a promising preclinical profile. It has demonstrated efficacy in animal models relevant to schizophrenia and cognitive dysfunction. Its ability to enhance endogenous glutamate signaling through a modulatory mechanism presents a novel therapeutic approach. While the preclinical data are encouraging, particularly its favorable brain penetration, the lack of publicly available clinical trial data indicates that its journey to clinical application is still in the early stages. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to assess its safety and efficacy in human populations.
References
Adx 47273 preclinical studies summary
An in-depth technical guide on the preclinical studies of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.
Introduction
ADX47273, with the chemical name S-(4-fluorophenyl)-(3-(3-(4-fluorophenyl)-(1,2,4)-oxadiazol-5-yl)piperidin-1-yl)methanone, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] As a PAM, ADX47273 does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. Preclinical research has extensively investigated its potential therapeutic applications, particularly in the context of schizophrenia and cognitive disorders, where mGluR5 modulation is considered a promising strategy. This guide summarizes the key preclinical findings for ADX47273, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies used in its evaluation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of ADX47273.
Table 1: In Vitro Pharmacology of ADX47273
| Parameter | Cell Line/System | Value | Reference |
| EC50 | HEK293 cells expressing rat mGlu5 | 170 nM | [3] |
| EC50 (in the presence of 50 nM glutamate) | HEK293 cells expressing rat mGlu5 | 0.17 ± 0.03 µM | [3] |
| EC50 (in the presence of 300 nM glutamate) | Primary astrocyte cultures | 0.23 ± 0.07 µM | [3] |
| Fold-shift in glutamate EC50 | HEK293 cells expressing rat mGlu5 | 4-fold at 0.1 µM; 9-fold at 1 µM | [3] |
| Fold-shift in glutamate EC50 | Primary astrocyte cultures | 4-fold at 1 µM; 9-fold at 3 µM | [3] |
| Ki (vs. [3H]MPEP binding) | Membranes from HEK293 cells expressing mGlu5 | 4.3 ± 0.5 µM | [3] |
| Selectivity | Other mGlu subtypes | No activity | [3] |
Table 2: In Vivo Efficacy of ADX47273 in Animal Models
| Animal Model | Species/Strain | Dose | Effect | Reference |
| Conditioned Avoidance Response (CAR) | Sprague-Dawley rats | 30 mg/kg, i.p. | Reduced conditioned avoidance responding | |
| CAR | Sprague-Dawley rats | 100 mg/kg, i.p. | Significantly decreased conditioned avoidance response | [3] |
| Apomorphine-induced climbing | CF-1 mice | 10-300 mg/kg, i.p. | Dose-dependent decrease | [3] |
| Phencyclidine (PCP), apomorphine, and amphetamine-induced locomotor activity | Mice | 100 mg/kg, i.p. (MED) | Blocked hyperlocomotion | |
| Novel Object Recognition (NOR) | Rats | 1-50 mg/kg, i.p. | Increased novel object recognition | [3] |
| Five-Choice Serial Reaction Time Test (5-CSRTT) | Rats | 10 mg/kg, i.p. | Reduced impulsivity | [3] |
| Ethanol (B145695) withdrawal-induced deficits in reversal learning (Barnes maze) | Wistar rats | 30 mg/kg, i.p. | Attenuated deficits | [4] |
Table 3: Pharmacokinetic Properties of ADX47273
| Parameter | Species | Value | Reference |
| Brain/Plasma Ratio | Not specified | 4.6 |
Experimental Protocols
In Vitro Assays
Cell Culture and mGluR5 Activity Assay:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 were used.
-
Culture Conditions: Cells were maintained in standard culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Principle: The potency of ADX47273 as a positive allosteric modulator was determined by measuring its ability to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of glutamate.
-
Procedure:
-
Cells were plated in 96-well plates and grown to confluence.
-
The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
ADX47273 was added at various concentrations, followed by a fixed, sub-maximal concentration of glutamate (e.g., 50 nM).
-
The change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.
-
EC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Behavioral Models
Conditioned Avoidance Response (CAR):
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Drug Administration: ADX47273 was administered intraperitoneally (i.p.) at doses ranging from 10 to 100 mg/kg.
-
Procedure:
-
Acquisition Training: Rats were trained to avoid a footshock (unconditioned stimulus, US) by moving from one compartment to the other upon presentation of a conditioned stimulus (CS), typically a light or a tone. Each trial consisted of a 10-second CS presentation followed by a 0.5 mA footshock for a maximum of 10 seconds. An avoidance response was recorded if the rat moved to the other compartment during the CS presentation. An escape response was recorded if the rat moved during the US presentation.
-
Testing: After stable avoidance behavior was established, rats were treated with ADX47273 or vehicle prior to the test session. The number of avoidances, escapes, and failures to respond were recorded.
-
-
Data Analysis: The data were analyzed using appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of ADX47273 with the vehicle control group.
Novel Object Recognition (NOR):
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar).
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A variety of objects with different shapes and textures were used.[5]
-
Drug Administration: ADX47273 was administered i.p. at doses ranging from 1 to 50 mg/kg.[3]
-
Procedure:
-
Habituation: Rats were allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.[6][7]
-
Familiarization/Training Phase: Two identical objects were placed in the arena, and the rat was allowed to explore them for a defined period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects was replaced with a novel object. The rat was then returned to the arena, and the time spent exploring the novel and familiar objects was recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) was calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Statistical comparisons were made between treatment groups.
Five-Choice Serial Reaction Time Test (5-CSRTT):
-
Animals: Male rats (e.g., Long-Evans or Sprague-Dawley).
-
Apparatus: An operant chamber with five apertures, each equipped with a stimulus light and an infrared detector to register nose pokes. A food dispenser delivered reward pellets.[1]
-
Drug Administration: ADX47273 was administered i.p., for example at a dose of 10 mg/kg.[3]
-
Procedure:
-
Training: Rats were food-restricted to 85-90% of their free-feeding weight and trained to nose-poke an illuminated aperture to receive a food reward. The stimulus duration and inter-trial interval (ITI) were gradually decreased to increase task difficulty.
-
Testing: Once a stable baseline performance was achieved, rats were challenged with a variable ITI to assess impulsivity. ADX47273 or vehicle was administered before the test session.
-
-
Data Analysis: Key performance measures included accuracy (correct responses/total responses), omissions (failure to respond), premature responses (responses during the ITI, a measure of impulsivity), and perseverative responses. Data were analyzed using appropriate statistical methods.
Biochemical Assays
Western Blotting for pERK and pCREB:
-
Animals: Male Long-Evans rats.
-
Drug Administration: ADX47273 was administered i.p. at a dose of 10 mg/kg.[3]
-
Procedure:
-
Tissue Collection: At a specified time after drug administration, rats were euthanized, and brain regions of interest (e.g., prefrontal cortex, hippocampus) were rapidly dissected and frozen.
-
Protein Extraction: Tissues were homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: Membranes were blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated CREB (pCREB), as well as total ERK and CREB. This was followed by incubation with appropriate horseradish peroxidase-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of phosphorylated proteins were normalized to the total protein levels.
-
Microdialysis for Dopamine (B1211576) Measurement:
-
Animals: Male Sprague-Dawley rats.[3]
-
Drug Administration: ADX47273 was administered i.p. at a dose of 175 mg/kg.[3]
-
Procedure:
-
Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted, targeting the nucleus accumbens.
-
Microdialysis: After recovery, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after the administration of ADX47273.[8]
-
Dopamine Analysis: The concentration of dopamine in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis: Dopamine levels were expressed as a percentage of the baseline concentration and compared between the pre- and post-drug administration periods.
Pharmacokinetic Studies
LC-MS/MS Method for ADX47273 Quantification:
-
Sample Preparation:
-
Plasma samples were subjected to protein precipitation with a solvent like acetonitrile (B52724).
-
Brain tissue was homogenized, followed by protein precipitation or liquid-liquid extraction.
-
-
Chromatography:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) was used to selectively detect and quantify ADX47273 and an internal standard.
-
-
Data Analysis: A calibration curve was generated using standards of known concentrations to quantify the amount of ADX47273 in the plasma and brain samples.
Mandatory Visualization
mGluR5 Signaling Pathway
Caption: mGluR5 signaling pathway activated by glutamate and enhanced by ADX47273.
Experimental Workflow: Novel Object Recognition (NOR) Test
Caption: Workflow for the Novel Object Recognition (NOR) test.
Experimental Workflow: Western Blot for pERK/pCREB Analysis
Caption: Workflow for Western Blot analysis of pERK and pCREB.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Discovery of molecular switches within the ADX-47273 mGlu5 PAM scaffold that modulate modes of pharmacology to afford potent mGlu5 NAMs, PAMs and partial antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mmpc.org [mmpc.org]
- 8. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of ADX47273
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a promising therapeutic agent for central nervous system (CNS) disorders, particularly schizophrenia, understanding its downstream signaling cascades is paramount for elucidating its mechanism of action and advancing drug development efforts. This guide provides a comprehensive overview of the core signaling pathways modulated by ADX47273, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: mGluR5 Positive Allosteric Modulation
ADX47273 does not activate mGluR5 directly but potentiates the receptor's response to its endogenous ligand, glutamate. This allosteric modulation enhances the conformational changes in mGluR5 induced by glutamate binding, leading to a more robust and sustained activation of downstream signaling pathways. This mechanism is advantageous as it preserves the natural spatio-temporal dynamics of glutamatergic neurotransmission.
Primary Downstream Signaling Pathways
The potentiation of mGluR5 by ADX47273 initiates a cascade of intracellular events, primarily through Gq/11 protein coupling. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are pivotal in activating the core downstream signaling pathways of ADX47273.
Intracellular Calcium (Ca2+) Mobilization
A hallmark of mGluR5 activation is the mobilization of intracellular calcium. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. ADX47273 significantly enhances this glutamate-induced calcium influx.
ADX47273 potentiates glutamate-induced intracellular calcium release.
Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Activation
The increase in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG converge on the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway. ADX47273 has been shown to dose-dependently increase the phosphorylation, and thus activation, of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).
ADX47273-mediated mGluR5 potentiation activates the ERK1/2 pathway.
CREB Phosphorylation
Activated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, including the cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, leading to the transcription of genes involved in neuronal plasticity, learning, and memory.
The mGluR5 Positive Allosteric Modulator ADX47273: A Technical Guide to its Effects on ERK and CREB Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), on the phosphorylation of key intracellular signaling proteins, Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). This document summarizes available quantitative data, outlines detailed experimental methodologies for relevant assays, and presents visual representations of the associated signaling pathways and experimental workflows.
Introduction
ADX47273 is a potent and selective positive allosteric modulator of the mGluR5 receptor.[1] These receptors are pivotal in modulating synaptic plasticity and are functionally linked with N-methyl-d-aspartate (NMDA) receptors, which are well-established upstream regulators of the ERK/CREB signaling cascade.[2] The modulation of mGluR5 activity by compounds like ADX47273 has been a significant area of research for its potential therapeutic applications in various neurological and psychiatric disorders. Understanding the downstream signaling consequences of ADX47273, particularly its impact on ERK and CREB phosphorylation, is crucial for elucidating its mechanism of action and therapeutic potential.
Quantitative Data Summary
The following table summarizes the quantitative effects of ADX47273 on ERK and CREB phosphorylation based on available data. In-vivo studies have demonstrated a dose-dependent increase in the phosphorylation of both ERK and CREB in key brain regions of rats following systemic administration of ADX47273.
| Parameter | Compound | Assay | System | Brain Regions | Dosage/Concentration | Effect | Reference |
| ERK Phosphorylation | ADX47273 | Western Blot | In-vivo (Rat) | Hippocampus, Prefrontal Cortex | 1-10 mg/kg (single i.p. injection) | Dose-dependent increase | [1] |
| CREB Phosphorylation | ADX47273 | Western Blot | In-vivo (Rat) | Hippocampus, Prefrontal Cortex | 1-10 mg/kg (single i.p. injection) | Dose-dependent increase | [1] |
Signaling Pathway
The potentiation of mGluR5 by ADX47273 is hypothesized to initiate a cascade of intracellular events leading to the phosphorylation and activation of ERK and CREB. This pathway is critical for synaptic plasticity and gene expression underlying learning and memory.
Experimental Protocols
While the specific, detailed protocol for the in-vivo experiments cited above is not publicly available, a representative methodology for assessing protein phosphorylation in brain tissue via Western blot is provided below. This protocol is a composite of standard techniques in the field.
Objective: To determine the levels of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB) in rat hippocampus and prefrontal cortex following intraperitoneal (i.p.) administration of ADX47273.
Materials:
-
ADX47273
-
Vehicle solution (e.g., saline, DMSO/Tween/saline mixture)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Liquid nitrogen
-
Tissue homogenization buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-CREB (Ser133), anti-total CREB, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Animal Dosing:
-
Acclimate rats to the housing facility for at least one week.
-
Prepare a stock solution of ADX47273 in the appropriate vehicle.
-
Administer ADX47273 (e.g., 1, 3, 10 mg/kg) or vehicle via i.p. injection.
-
-
Tissue Collection:
-
At a predetermined time point post-injection (e.g., 30-60 minutes), anesthetize the rats.
-
Rapidly dissect the hippocampus and prefrontal cortex on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the frozen brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-CREB, total CREB, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescent imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands.
-
Further normalize these ratios to the loading control to account for any loading inaccuracies.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Experimental Workflow
The following diagram outlines the general workflow for an in-vivo study investigating the effects of ADX47273 on ERK and CREB phosphorylation.
Conclusion
The available data indicates that the mGluR5 PAM, ADX47273, enhances the phosphorylation of ERK and CREB in brain regions critical for cognitive function. This action is consistent with its proposed mechanism of potentiating mGluR5 signaling, which is known to be coupled to intracellular cascades that regulate neuronal plasticity and gene expression. The provided experimental framework offers a robust methodology for further investigation into the molecular effects of ADX47273 and other mGluR5 modulators. Further research is warranted to fully elucidate the dose-response and time-course of these effects and to correlate them with behavioral outcomes.
References
- 1. Differential effect of the mGlu5 receptor positive allosteric modulator ADX-47273 on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity Profile of ADX47273 for the Metabotropic Glutamate Receptor 5 (mGluR5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document details the quantitative data on its potency and selectivity, outlines the experimental protocols used for its characterization, and visualizes key pathways and workflows.
Introduction to ADX47273 and mGluR5
ADX47273, chemically known as S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][2][3]-oxadiazol-5-yl]-piperidin-1-yl}-methanone, is a potent, selective, and brain-penetrant positive allosteric modulator of mGluR5.[1][4] mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. The development of selective mGluR5 PAMs like ADX47273 is of significant interest for the potential treatment of various central nervous system (CNS) disorders, including schizophrenia and cognitive impairments.[3][5] Allosteric modulators offer a promising therapeutic strategy as they fine-tune the receptor's response to the endogenous ligand, glutamate, rather than causing a constant activation, which can lead to rapid desensitization.[5]
Quantitative Selectivity Profile of ADX47273
The selectivity of ADX47273 for mGluR5 over other mGluR subtypes is a key feature of its pharmacological profile. The following tables summarize the available quantitative data from in vitro studies.
Potency at mGluR5
| Parameter | Cell Line | Species | Value | Reference |
| EC50 (Glutamate Potentiation) | HEK293 | Rat | 170 nM | [1] |
| EC50 (Glutamate Potentiation) | Primary Astrocytes | Rat | 230 nM | [1] |
| Ki ([3H]MPEP Binding) | HEK293 | Rat | 4.3 µM | [1] |
Selectivity against other mGluR Subtypes
ADX47273 has been profiled against other mGluR subtypes to determine its selectivity. At a concentration of 10 µM, ADX47273 showed no significant activity at other mGluR subtypes tested.
| Receptor Subtype | Assay Type | Agonist | ADX47273 Concentration | % Activity vs. Control | Reference |
| mGluR1b | Ca2+ Mobilization | Glutamate | 10 µM | No significant effect | [1] |
| mGluR2 | [35S]GTPγS Binding | LY379268 | 10 µM | No significant effect | [1] |
| mGluR3 | [35S]GTPγS Binding | LY379268 | 10 µM | No significant effect | [1] |
| mGluR4 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |
| mGluR6 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |
| mGluR7 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |
| mGluR8 | [35S]GTPγS Binding | L-AP4 | 10 µM | No significant effect | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of ADX47273's selectivity.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of ADX47273 at the mGluR5 allosteric site labeled by [3H]MPEP.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Radioligand: [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine).
-
Non-specific binding control: Unlabeled MPEP (10 µM).
-
Test compound: ADX47273.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells expressing rat mGluR5.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50 µg of protein), varying concentrations of ADX47273, and a fixed concentration of [3H]MPEP (e.g., 2 nM).
-
For determining non-specific binding, add 10 µM unlabeled MPEP instead of ADX47273 in separate wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ADX47273 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of a compound to modulate the receptor's functional response, in this case, the release of intracellular calcium upon activation.
Objective: To determine the EC50 of ADX47273 for the potentiation of the glutamate-induced calcium response at mGluR5.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate (agonist).
-
Test compound: ADX47273.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating:
-
Seed HEK293 cells expressing rat mGluR5 into 96- or 384-well plates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with a small amount of Pluronic F-127 to aid in dye solubilization.
-
Remove the cell culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Assay Protocol:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorometric imaging plate reader.
-
Add varying concentrations of ADX47273 to the wells and incubate for a short period.
-
Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to the wells.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a maximal concentration of glutamate.
-
Plot the normalized response against the logarithm of the ADX47273 concentration.
-
Determine the EC50 value from the resulting sigmoidal curve using non-linear regression.
-
Visualizations
The following diagrams illustrate the mGluR5 signaling pathway and the workflows for the experimental protocols described above.
Caption: mGluR5 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The data presented in this guide demonstrate that ADX47273 is a potent positive allosteric modulator of mGluR5. The comprehensive selectivity profiling confirms its high specificity for mGluR5 over other mGluR subtypes. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated side effects. The detailed experimental protocols provide a basis for the replication and further investigation of the pharmacological properties of ADX47273 and other mGluR5 modulators. The combination of potent on-target activity and a clean selectivity profile makes ADX47273 a valuable tool for studying the role of mGluR5 in the CNS and a promising lead for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic glutamate receptor 5 – a promising target in drug development and neuroimaging [ouci.dntb.gov.ua]
- 3. [논문]ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: A Novel Metabotropic Glutamate Receptor 5-Selective Positive Allosteric Modulator with Preclinical Antipsychotic-Like and Procognitive Activities [scienceon.kisti.re.kr]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ADX-47273: A Positive Allosteric Modulator of mGluR5
For Researchers, Scientists, and Drug Development Professionals
Abstract
ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a member of the G-protein coupled receptor family, mGluR5 is a key player in excitatory neurotransmission and synaptic plasticity, making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ADX-47273, intended to support ongoing research and drug development efforts. The document details its mechanism of action, key in vitro and in vivo experimental data, and the downstream signaling pathways it modulates.
Chemical Structure and Properties
ADX-47273, with the IUPAC name (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone, is a synthetic organic compound with a molecular formula of C₂₀H₁₇F₂N₃O₂ and a molecular weight of 369.37 g/mol .[1][2] Its structure features a central piperidine (B6355638) ring substituted with a 4-fluorophenyl-1,2,4-oxadiazole moiety and a 4-fluorobenzoyl group.
| Property | Value | Reference |
| IUPAC Name | (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone | [1] |
| Molecular Formula | C₂₀H₁₇F₂N₃O₂ | [1] |
| Molecular Weight | 369.37 g/mol | [1] |
| CAS Number | 851881-60-2 | [1] |
| Canonical SMILES | C1C--INVALID-LINK--C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Solubility | Soluble in DMSO | |
| Physical Appearance | White to off-white solid |
Pharmacological Properties
ADX-47273 acts as a positive allosteric modulator of the mGluR5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate.[3][4] This modulation enhances the downstream signaling cascade initiated by glutamate binding.
In Vitro Potency and Efficacy
The potency and efficacy of ADX-47273 have been characterized in various in vitro assays, primarily using cell lines expressing the mGluR5 receptor.
| Assay | Cell Line | Parameter | Value | Reference |
| mGluR5 Potentiation (Ca²⁺ flux) | HEK293 cells expressing rat mGluR5 | EC₅₀ | 170 nM | [4] |
| mGluR5 Potentiation (Ca²⁺ flux) | Primary rat cortical astrocytes | EC₅₀ | 230 nM | [4] |
| [³H]MPEP Binding Inhibition | Membranes from HEK293 cells expressing rat mGluR5 | Kᵢ | 4.3 µM | [4] |
Selectivity
ADX-47273 exhibits high selectivity for the mGluR5 receptor. It has been shown to have no significant activity at other mGluR subtypes (mGluR1, 2, 3, 4, 6, 7, and 8) or at a broad panel of other neurotransmitter receptors, ion channels, and transporters at concentrations up to 10 µM.
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the potential of ADX-47273 in treating symptoms related to schizophrenia and cognitive deficits.
| Animal Model | Species | Effect | Dose Range (i.p.) | Reference |
| Conditioned Avoidance Response | Rat | Significant decrease in avoidance responding | 100 mg/kg | [1] |
| Novel Object Recognition | Mouse | Reversal of scopolamine-induced amnesia | 3-30 mg/kg | |
| Amphetamine-induced hyperlocomotion | Mouse | Attenuation of hyperlocomotion | 10-100 mg/kg | |
| Reversal Learning (Barnes Maze) | Rat | Attenuation of ethanol (B145695) withdrawal-induced deficits | 30 mg/kg | [5] |
Mechanism of Action and Signaling Pathway
ADX-47273 enhances the function of mGluR5, which is a Gq/G11-coupled G-protein coupled receptor.[6][7][8] Upon activation by glutamate, mGluR5 initiates a downstream signaling cascade that leads to the mobilization of intracellular calcium and the activation of various protein kinases.
Caption: mGluR5 Signaling Pathway Modulated by ADX-47273.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize ADX-47273.
In Vitro: mGluR5 Potentiation Assay (Calcium Flux)
This assay measures the ability of ADX-47273 to potentiate glutamate-induced increases in intracellular calcium in cells expressing mGluR5.
Caption: Workflow for the mGluR5 Potentiation (Calcium Flux) Assay.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing rat mGluR5 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Addition: The dye-containing medium is removed, and cells are washed. A buffer solution containing varying concentrations of ADX-47273 is then added to the wells.
-
Glutamate Stimulation: After a brief incubation with ADX-47273, a fixed, sub-maximal concentration of glutamate (e.g., the EC₂₀ concentration) is added to the wells to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of ADX-47273 is compared to the response with glutamate alone. The concentration-response curve for ADX-47273 is plotted, and the EC₅₀ value is calculated using non-linear regression.
In Vivo: Conditioned Avoidance Response (CAR)
This behavioral model is used to assess the antipsychotic-like potential of compounds.[1]
Caption: Workflow for the Conditioned Avoidance Response (CAR) Test.
Detailed Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
-
Training: Rats are trained over several sessions to associate a conditioned stimulus (CS), such as a light or a tone, with an upcoming unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Drug Administration: On the test day, rats are administered ADX-47273 or a vehicle control via intraperitoneal (i.p.) injection at a specified time before the behavioral testing.
-
Testing: The rat is placed in the shuttle box, and a series of trials are conducted where the CS is presented, followed by the US if the rat does not move. The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Data Analysis: The percentage of avoidance responses is calculated for each treatment group and compared to the vehicle control group to determine the effect of ADX-47273.
In Vivo: Novel Object Recognition (NOR)
This test assesses a rodent's ability to recognize a novel object in a familiar environment, a measure of learning and memory.[9][10]
Detailed Methodology:
-
Habituation: On the first day, mice are allowed to freely explore an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.
-
Drug Administration: ADX-47273 or a vehicle is administered before the training phase or before the test phase, depending on the aspect of memory being investigated (acquisition or retrieval).
-
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Synthesis
The synthesis of ADX-47273 involves a multi-step process. A key step is the formation of the 1,2,4-oxadiazole (B8745197) ring, followed by the coupling of the piperidine and benzoyl moieties. While a detailed, step-by-step protocol for the specific synthesis of ADX-47273 is proprietary, related syntheses of similar 1,2,4-oxadiazole-containing compounds have been published in the scientific literature.[11][12] These generally involve the reaction of an amidoxime (B1450833) with an acyl chloride or anhydride (B1165640) to form the oxadiazole ring. The piperidine fragment is typically introduced via N-acylation.
Conclusion
ADX-47273 is a valuable research tool for investigating the role of mGluR5 in the central nervous system. Its high potency, selectivity, and in vivo efficacy in preclinical models of psychiatric and cognitive disorders highlight its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive summary of its chemical and pharmacological properties to aid researchers and drug development professionals in their exploration of mGluR5-targeted therapies.
References
- 1. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADX-47273 - Amerigo Scientific [amerigoscientific.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 9. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of ADX-47273
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro characterization of ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] The methodologies described herein are essential for researchers investigating the pharmacological properties of ADX-47273 and similar mGluR5 modulators. The protocols cover the generation of stable mGluR5-expressing cell lines, functional assessment using a calcium mobilization assay, and characterization of binding properties through a radioligand binding assay. All quantitative data from representative experiments are summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
ADX-47273 is a potent and selective positive allosteric modulator of the mGluR5 receptor.[1][2][3] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[4] This mechanism of action makes mGluR5 PAMs like ADX-47273 promising therapeutic candidates for central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[5][6] The following protocols provide a framework for the in vitro evaluation of ADX-47273's potency, efficacy, and binding characteristics.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for ADX-47273 based on published literature.
| Assay Type | Cell Line | Ligand/Radioligand | Parameter | Value | Reference |
| Calcium Mobilization | HEK293 cells expressing rat mGluR5 | Glutamate (in the presence of ADX-47273) | EC₅₀ | 170 nM | [2] |
| Calcium Mobilization | HEK293 cells expressing rat mGluR5 | Glutamate (in the presence of ADX-47273) | Maximal Increase in Glutamate Response | ~9-fold | [2] |
| Calcium Mobilization | Primary Astrocyte Cultures | Glutamate (in the presence of ADX-47273) | EC₅₀ | 230 nM | [2] |
| Radioligand Binding | Membranes from HEK293 cells expressing mGluR5 | [³H]MPEP | Kᵢ | 4.3 µM | [2] |
Experimental Protocols
Generation of a Stable mGluR5-Expressing Cell Line
This protocol describes the generation of a Human Embryonic Kidney (HEK293) cell line that stably expresses the rat mGluR5 receptor.
Materials:
-
HEK293 cells
-
Expression vector containing the rat mGluR5 cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Selection antibiotic (e.g., G418 or Puromycin, dependent on the vector's resistance gene)
-
Cloning cylinders or limiting dilution supplies
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Maintain HEK293 cells in a T-75 flask with complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's instructions.
-
Add the complex to the cells and incubate for 24-48 hours.
-
-
Selection:
-
After the incubation period, split the cells into a larger flask containing a complete culture medium supplemented with the appropriate selection antibiotic. The concentration of the antibiotic should be predetermined by generating a kill curve.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.
-
-
Expansion and Validation:
-
Expand the isolated clones into larger culture vessels.
-
Validate the expression and function of the mGluR5 receptor in each clone using methods such as Western blotting, immunofluorescence, or a functional assay as described below.
-
Select the clone with the most robust and stable receptor expression for subsequent experiments.
-
Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by ADX-47273 in the mGluR5-expressing HEK293 cells.
Materials:
-
Stable mGluR5-expressing HEK293 cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
ADX-47273
-
Glutamate
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Protocol:
-
Cell Plating:
-
Seed the mGluR5-expressing HEK293 cells into black, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of ADX-47273 in the assay buffer.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀), which should be predetermined.
-
Wash the cells with assay buffer after dye loading.
-
Add the different concentrations of ADX-47273 to the respective wells and incubate for a short period (e.g., 5-15 minutes).
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the EC₂₀ concentration of glutamate to all wells.
-
Immediately begin kinetic measurement of the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of glutamate alone.
-
Plot the normalized response against the concentration of ADX-47273 and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Kᵢ) of ADX-47273 to the mGluR5 receptor by measuring its ability to displace a known radiolabeled ligand, such as [³H]MPEP.
Materials:
-
Membrane preparations from cells expressing mGluR5
-
Radioligand (e.g., [³H]MPEP)
-
ADX-47273
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known mGluR5 antagonist, e.g., unlabeled MPEP)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its K₋, and serial dilutions of ADX-47273.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled MPEP).
-
-
Incubation:
-
Add the mGluR5-containing membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well of the filter plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of ADX-47273.
-
Fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of stable cell lines via retroviral or lentiviral transduction [protocols.io]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ADX47273 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] As a crucial tool in neuroscience research, particularly in studies related to synaptic plasticity and neurological disorders, the accurate and consistent preparation of ADX47273 stock solutions is paramount for reproducible experimental results.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of ADX47273 due to its high solubilizing capacity for this compound.[1][2][5] These application notes provide a detailed protocol for the preparation, storage, and handling of ADX47273 stock solutions in DMSO.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for ADX47273 are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 369.36 g/mol | [1][2][5] |
| Solubility in DMSO | 74 mg/mL (200.34 mM) to 100 mg/mL (270.74 mM) | [1][2] |
| Recommended Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
| Powder Storage | -20°C for up to 3 years | [2] |
| In Vitro EC50 | 0.17 µM | [1][6] |
| Common In Vitro Concentration Range | 0.1 µM - 10 µM | [1][6] |
Experimental Protocol: Preparation of a 10 mM ADX47273 Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of ADX47273 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro assays.
Materials:
-
ADX47273 powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation:
-
Bring the ADX47273 powder and DMSO to room temperature before opening to prevent condensation. It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of ADX47273.[1]
-
-
Weighing ADX47273:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of ADX47273 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.69 mg of ADX47273 (Molecular Weight = 369.36 g/mol ).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 369.36 g/mol x 1000 mg/g = 3.69 mg
-
-
-
Dissolving in DMSO:
-
Add the appropriate volume of fresh DMSO to the microcentrifuge tube containing the ADX47273 powder. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[2]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[1][2]
-
For short-term storage (up to 1 month), store at -20°C.[1][2]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or buffer.
-
Note: The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Visualizations
Caption: Workflow for preparing ADX47273 stock solution.
Caption: ADX47273 as a positive allosteric modulator of mGluR5.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ADX-47273 Vehicle Solution for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] As a PAM, ADX-47273 does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system has shown potential therapeutic effects in preclinical models of various neurological and psychiatric disorders, including schizophrenia and cognitive deficits. These application notes provide detailed protocols for the preparation of an ADX-47273 vehicle solution suitable for intraperitoneal (IP) injection in rodents, along with a summary of key preclinical findings.
The mechanism of action of ADX-47273 involves binding to an allosteric site on the mGluR5 receptor, which leads to a potentiation of the intracellular signaling cascade initiated by glutamate binding. This cascade primarily involves the activation of Gq proteins, leading to downstream effects such as the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). This signaling pathway is crucial for synaptic plasticity and neuronal excitability.
Data Presentation
The following table summarizes the quantitative data from preclinical studies investigating the efficacy of ADX-47273 administered via intraperitoneal injection in rodent models.
| Preclinical Model | Species | Dose (mg/kg, IP) | Vehicle | Primary Outcome Measure | Result | Reference |
| Conditioned Avoidance Response (CAR) | Rat | 100 | Not explicitly stated | Attenuation of CAR behavior | Significant attenuation of conditioned avoidance responses. | Schlumberger et al., 2010[2] |
| Apomorphine-Induced Climbing | Mouse | Not explicitly stated | Not explicitly stated | Inhibition of climbing behavior | Dose-dependent antagonism of apomorphine-induced climbing. | Jeong et al., 2005 |
| Ethanol (B145695) Withdrawal-Induced Cognitive Deficits | Rat | 30 | Not explicitly stated | Reversal of deficits in spatial reversal learning (Barnes maze) | Significantly enhanced performance in the ethanol-treated group. | Kotlinska et al., 2018[3] |
Experimental Protocols
Preparation of ADX-47273 Vehicle Solution
Given that ADX-47273 is a hydrophobic compound, a suitable vehicle is required to ensure its solubility and bioavailability for in vivo studies. While the specific vehicle for ADX-47273 is not consistently reported across all publications, a common approach for similar compounds involves a multi-component solvent system. The following protocol is a recommended starting point based on standard practices for preclinical formulation of hydrophobic small molecules.
Materials:
-
ADX-47273 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
Procedure:
-
Initial Solubilization: Weigh the desired amount of ADX-47273 powder. In a sterile microcentrifuge tube or vial, dissolve the ADX-47273 powder in DMSO. The final concentration of DMSO in the injection solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.
-
Addition of Co-solvents: To the DMSO/ADX-47273 solution, add PEG400. Mix thoroughly by vortexing until the solution is clear. A common ratio to start with is 1:1 DMSO:PEG400.
-
Surfactant Addition: Add Tween 80 to the solution to improve solubility and stability. The final concentration of Tween 80 should typically be between 1% and 5%.
-
Final Dilution: Slowly add sterile saline to the organic solvent mixture to reach the final desired concentration of ADX-47273. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound. A common final vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile saline.
-
Final Formulation Check: Inspect the final solution for any signs of precipitation. If precipitation occurs, the ratios of the solvents may need to be adjusted. The final solution should be clear and homogenous.
-
Sterilization: If the components were not sterile initially, the final solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
Intraperitoneal Injection Protocol in Rodents
Materials:
-
Prepared ADX-47273 vehicle solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Appropriate animal restraint device
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions. Handle the animals gently to minimize stress.
-
Dose Calculation: Calculate the required volume of the ADX-47273 solution based on the animal's body weight and the desired dose.
-
Injection Site Preparation: Restrain the animal securely. For mice, the scruff of the neck can be held. For rats, appropriate restraint tubes or manual restraint techniques should be used. Swab the lower right or left abdominal quadrant with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the calculated volume of the ADX-47273 solution slowly and steadily.
-
Post-injection Monitoring: After injection, return the animal to its cage and monitor for any signs of distress or adverse reactions.
Visualizations
Signaling Pathway of mGluR5 Positive Allosteric Modulation
Caption: Signaling pathway of mGluR5 potentiation by ADX-47273.
Experimental Workflow for Intraperitoneal Administration of ADX-47273
Caption: Workflow for preparing and administering ADX-47273.
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX47273 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, ADX47273 does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. This property makes it a valuable tool for studying the physiological and pathological roles of mGluR5 signaling in various in vitro models. These application notes provide detailed protocols for the effective use of ADX47273 in cell culture experiments, including recommended concentrations, experimental workflows, and analysis of downstream signaling pathways.
Mechanism of Action
ADX47273 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. The primary downstream signaling cascade initiated by mGluR5 activation involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Furthermore, mGluR5 activation has been shown to modulate the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.
Data Presentation
The effective concentration of ADX47273 can vary depending on the cell type and the specific experimental endpoint. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Cell Line/System | Condition | Value |
| EC50 | HEK293 cells expressing rat mGluR5 | Potentiation of 50 nM glutamate response | 0.17 µM |
| EC50 | Primary astrocyte cultures | Potentiation of 300 nM glutamate response | 0.23 µM |
| Ki | HEK293 cell membranes expressing rat mGluR5 | Inhibition of [3H]MPEP binding | 4.3 µM |
Experimental Protocols
Preparation of ADX47273 Stock and Working Solutions
Materials:
-
ADX47273 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile-filtered cell culture medium or assay buffer
Protocol:
-
Stock Solution Preparation (10 mM):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of ADX47273 powder.
-
Dissolve the powder in a sufficient volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of ADX47273 (Molecular Weight: 490.5 g/mol ), dissolve in 203.8 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM ADX47273 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed, sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of mGluR5 activation by quantifying changes in intracellular calcium levels using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing mGluR5 (or another suitable cell line)
-
Black, clear-bottom 96-well microplates
-
Poly-D-lysine (for coating plates, if necessary)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid in dye loading)
-
ADX47273 working solutions
-
Glutamate solution (as the agonist)
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the mGluR5-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, prepare the dye loading solution. For Fluo-4 AM, a typical final concentration is 2-5 µM in HBSS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye dispersion.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Compound Incubation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add the desired concentrations of ADX47273 working solutions to the appropriate wells. Include vehicle control wells.
-
Incubate for a pre-determined time (e.g., 5-15 minutes) at room temperature.
-
Set the plate reader to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Inject a sub-maximal concentration of glutamate (e.g., EC20) into the wells and continue recording the fluorescence signal to measure the potentiation effect of ADX47273.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after glutamate addition.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log of the ADX47273 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxic effects of ADX47273 at the concentrations used in functional assays.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
ADX47273 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Remove the medium and add fresh medium containing various concentrations of ADX47273. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log of the ADX47273 concentration.
-
Mandatory Visualizations
Caption: mGluR5 signaling pathway modulated by ADX47273.
Application Notes and Protocols for ADX47273 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, ADX47273 does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR5 is predominantly expressed in the central nervous system and is implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuropsychiatric disorders. These application notes provide a comprehensive overview of the use of ADX47273 in rodent behavioral studies, including recommended dosages, detailed experimental protocols, and an illustration of the underlying signaling pathway.
Mechanism of Action and Signaling Pathway
ADX47273 binds to an allosteric site on the mGluR5, a G-protein coupled receptor (GPCR), distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 protein. Upon activation by glutamate, this G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling cascades ultimately modulate neuronal excitability and synaptic plasticity.
Caption: mGluR5 signaling pathway and the modulatory effect of ADX47273.
Data Presentation: ADX47273 Dosage in Rodent Behavioral Studies
The following tables summarize the effective dosages of ADX47273 in various rodent behavioral models. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent strain, and experimental conditions.
Table 1: ADX47273 Dosage in Rat Behavioral Studies
| Behavioral Model | Species/Strain | Route of Administration | Dosage Range (mg/kg) | Observed Effect | Reference |
| Conditioned Avoidance Response | Rat | Intraperitoneal (i.p.) | 1-100 | Attenuation of avoidance behavior | [1] |
| PCP-Induced Hyperlocomotion | Rat | Intraperitoneal (i.p.) | 1-100 | No significant reduction | [1] |
| Spatial Reversal Learning (Barnes Maze) | Rat (Wistar) | Intraperitoneal (i.p.) | 30 | Attenuation of ethanol (B145695) withdrawal-induced deficits | [2] |
| Novel Object Recognition | Rat | Intraperitoneal (i.p.) | 0.1-50 | Procognitive effects | |
| Five-Choice Serial Reaction Time Test | Rat | Intraperitoneal (i.p.) | 0.1-50 | Procognitive effects |
Table 2: ADX47273 Dosage in Mouse Behavioral Studies
| Behavioral Model | Species/Strain | Route of Administration | Dosage Range (mg/kg) | Observed Effect | Reference |
| Amphetamine-Induced Locomotion | Mouse | Not specified | Not specified | Dose-dependent reversal | [3] |
| Novel Object Recognition | Mouse | Not specified | Not specified | Reversal of natural or scopolamine-induced forgetting | [3] |
| Rotarod Test | Mouse | Not specified | Not specified | No effect on motor coordination | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and should be adapted to the specific requirements of the study.
General Administration Protocol
Vehicle Formulation: ADX47273 is a lipophilic compound and requires a suitable vehicle for in vivo administration. A common vehicle for intraperitoneal (i.p.) injection is a suspension in saline containing a small percentage of a surfactant like Tween 80 (e.g., 0.1-1%) and/or a solubilizing agent like DMSO (e.g., 1-5%). The final concentration of the organic solvent should be minimized to avoid confounding behavioral effects. For oral administration, ADX47273 can be suspended in a vehicle such as 0.5% methylcellulose.
Administration Volume: For i.p. injections, the volume should typically not exceed 10 ml/kg for rats and 20 ml/kg for mice. For oral gavage, the volume is generally limited to 5-10 ml/kg for both species.
Caption: General experimental workflow for rodent behavioral studies with ADX47273.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administration: Administer ADX47273 or vehicle i.p. 30-60 minutes before the test.
-
Testing:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and enclosed arms.
-
Score the number of entries into the open and enclosed arms.
-
Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is used to evaluate recognition memory in rodents. It is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena.
-
A set of different objects that are of similar size and material but differ in shape and appearance. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation:
-
On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a 5-10 minute session.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced by a novel object.
-
Allow the animal to explore for a 5-minute session.
-
-
Data Analysis:
-
Score the time spent exploring each object (familiar and novel). Exploration is typically defined as sniffing or touching the object with the nose.
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly greater than zero indicates successful recognition memory.
-
Fear Conditioning for Associative Learning and Memory
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), such as a mild footshock. This results in the animal exhibiting a fear response (e.g., freezing) to the CS alone.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild footshock.
-
A sound generator to deliver the auditory CS.
-
A video camera to record the animal's behavior.
Procedure:
-
Habituation:
-
Handle the animals for several days before the experiment.
-
On the day of conditioning, acclimate the animals to the testing room.
-
-
Conditioning Phase:
-
Place the animal in the conditioning chamber and allow a 2-3 minute exploration period.
-
Present the CS (e.g., a 30-second tone).
-
During the last 2 seconds of the CS, deliver the US (e.g., a 0.5-0.7 mA footshock).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 3-5 times) with an inter-trial interval.
-
-
Contextual Fear Testing:
-
24 hours after conditioning, place the animal back into the same conditioning chamber for a 5-minute session without any CS or US presentation.
-
Measure the percentage of time the animal spends freezing as an index of contextual fear memory.
-
-
Cued Fear Testing:
-
A few hours after the contextual test, place the animal in a novel context (different shape, color, and odor).
-
After a baseline period, present the CS (tone) for a few minutes without the US.
-
Measure the percentage of time the animal spends freezing during the CS presentation as an index of cued fear memory.
-
Data Analysis:
-
Freezing behavior (complete immobility except for respiration) is typically scored by a trained observer or using automated software.
-
The percentage of time spent freezing is calculated for each phase of the experiment.
Conclusion
ADX47273 is a valuable pharmacological tool for investigating the role of mGluR5 in various behavioral paradigms in rodents. The information provided in these application notes, including dosages, detailed protocols, and an understanding of the underlying signaling pathway, will aid researchers in designing and conducting robust and reproducible experiments to explore the therapeutic potential of mGluR5 modulation. It is always recommended to conduct pilot studies to determine the optimal dose and experimental parameters for a specific research question and animal strain.
References
Application Notes and Protocols for ADX47273 in Conditioned Avoidance Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). As a PAM, ADX47273 does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. mGluR5 is implicated in various central nervous system functions and is a promising target for the development of novel therapeutics for psychiatric disorders, including schizophrenia. The conditioned avoidance response (CAR) is a well-established behavioral paradigm used to screen for antipsychotic-like activity in animal models. This document provides detailed protocols and application notes for utilizing ADX47273 in CAR studies.
Mechanism of Action: mGluR5 Signaling
ADX47273 positively modulates the mGluR5 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of glutamate, and in the presence of ADX47273, the conformational change in mGluR5 is enhanced, leading to a more robust activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a modulation of neuronal excitability and synaptic plasticity. This signaling cascade is believed to underlie the therapeutic effects of mGluR5 modulation.
Caption: mGluR5 signaling pathway modulated by ADX47273.
Data Presentation: Efficacy of ADX47273 in the Conditioned Avoidance Response (CAR) Task
The following table summarizes the quantitative data on the effect of ADX47273 on the conditioned avoidance response in rats, compared to other antipsychotic drugs. Data is derived from preclinical studies, notably the work of Schlumberger et al. (2009).
| Compound | Dose (mg/kg) | Route of Administration | Effect on CAR | Cataleptogenic Potential | Reference |
| ADX47273 | 100 | i.p. | Attenuated CAR behavior | Did not induce consistent catalepsy | [1] |
| Haloperidol | 0.1 - 0.5 | i.p. | Attenuated CAR behavior | Induces catalepsy | [1] |
| Olanzapine | 1.0 - 5.0 | i.p. | Attenuated CAR behavior | Lower cataleptogenic potential than haloperidol | [1] |
| Aripiprazole | 10 - 30 | i.p. | Attenuated CAR behavior | Low cataleptogenic potential | [1] |
Experimental Protocols
Two-Way Active Conditioned Avoidance Response (CAR) Protocol
This protocol describes a standard two-way active avoidance task in rats to assess the antipsychotic-like potential of ADX47273.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g at the start of the experiment).
-
House animals in groups of 2-4 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle (lights on at 7:00 AM).
-
Allow at least one week of acclimatization to the housing facility before the start of the experiment.
2. Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a footshock.
-
A central opening allows the rat to move freely between the two compartments.
-
Each compartment is equipped with a light source and a sound generator to serve as conditioned stimuli (CS).
-
Infrared beams are used to detect the position of the animal.
3. Experimental Procedure:
a. Habituation (Day 1):
-
Place each rat in the shuttle box for a 10-minute session.
-
Allow free exploration of both compartments.
-
No stimuli (light, sound, or shock) are presented.
b. Acquisition Training (Days 2-5):
-
Each daily session consists of 50 trials with an inter-trial interval (ITI) of 30 seconds (variable).
-
At the start of each trial, a conditioned stimulus (CS), such as a light and/or a tone, is presented for 10 seconds.
-
If the rat moves to the opposite compartment during the CS presentation (within the 10 seconds), the CS is terminated, and no shock is delivered. This is recorded as an avoidance response .
-
If the rat fails to move to the other compartment during the CS presentation, an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 5 seconds), is delivered through the grid floor.
-
If the rat moves to the opposite compartment during the US presentation, both the CS and US are terminated. This is recorded as an escape response .
-
If the rat fails to move to the other compartment during the US presentation, it is recorded as an escape failure .
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance responses for two consecutive days).
c. Drug Testing (Day 6):
-
Administer ADX47273 (e.g., 1, 10, 30, 100 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
Place the rat in the shuttle box and run a session identical to the acquisition training.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
4. Data Analysis:
-
The primary dependent variable is the number or percentage of avoidance responses.
-
Secondary variables include escape latency and the number of escape failures.
-
Analyze the data using appropriate statistical methods, such as ANOVA, followed by post-hoc tests to compare drug-treated groups to the vehicle control group.
Caption: Experimental workflow for the CAR protocol.
References
Application of ADX47273 in Preclinical Models of Schizophrenia: A Detailed Guide for Researchers
Introduction:
ADX47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), has emerged as a promising investigational compound for the treatment of schizophrenia. Preclinical studies in various animal models have demonstrated its potential to address the positive, negative, and cognitive symptoms associated with the disorder. This document provides detailed application notes and protocols for utilizing ADX47273 in key schizophrenia-relevant animal models, aimed at researchers, scientists, and drug development professionals.
I. Mechanism of Action and Signaling Pathway
ADX47273 does not directly activate mGluR5 but potentiates its response to the endogenous ligand, glutamate. The mGluR5 is a G-protein coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling cascade. Upon activation, it initiates a series of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), influencing a wide range of neuronal functions, including synaptic plasticity, which is thought to be dysregulated in schizophrenia.
II. Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from key studies investigating the effects of ADX47273 in animal models relevant to the positive symptoms of schizophrenia.
Table 1: Effect of ADX47273 on Amphetamine-Induced Hyperlocomotion
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Hyperlocomotion | Statistical Significance | Reference |
| Sprague-Dawley Rat | ADX47273 | 3 | Inhibition | p < 0.05 | [1] |
| Sprague-Dawley Rat | ADX47273 | 10 | Strong Inhibition | p < 0.01 | [1] |
Table 2: Effect of ADX47273 on Apomorphine-Induced Deficits in Prepulse Inhibition (PPI)
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on PPI Deficit | Statistical Significance | Reference |
| Sprague-Dawley Rat | ADX47273 | 30 | Reversal | p < 0.05 | [1] |
Table 3: Effect of ADX47273 on Conditioned Avoidance Response (CAR)
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Avoidance Response | Statistical Significance | Reference |
| Wistar Rat | ADX47273 | 100 | Attenuation | Not specified | [2] |
Table 4: Effect of ADX47273 on PCP-Induced Hyperlocomotion
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Effect on Hyperlocomotion | Statistical Significance | Reference |
| Wistar Rat | ADX47273 | 10, 30, 100 | No significant reduction | Not significant | [2] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. Amphetamine-Induced Hyperlocomotion
This model assesses the potential of a compound to mitigate the psychostimulant-induced hyperactivity, which is considered a model for the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Automated locomotor activity cages equipped with infrared beams.
-
Habituation: Place rats in the activity cages and allow them to habituate for at least 30 minutes.
-
Drug Administration:
-
Administer ADX47273 (3 or 10 mg/kg) or vehicle intraperitoneally (i.p.).
-
Return the animals to their home cages for a pre-treatment period of 30 minutes.
-
-
Psychostimulant Challenge:
-
Administer d-amphetamine sulfate (B86663) (1 mg/kg) subcutaneously (s.c.).
-
Immediately place the animals back into the locomotor activity cages.
-
-
Data Recording: Record locomotor activity (total distance traveled) for 60 minutes.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the locomotor activity between treatment groups.
B. Apomorphine-Induced Deficits in Prepulse Inhibition (PPI)
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients. This model assesses the ability of a compound to restore this gating function.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Startle response system with a sound-attenuating chamber.
-
Acclimation: Place each rat in a startle chamber and allow a 5-minute acclimation period with a background white noise (e.g., 65 dB).
-
Drug Administration:
-
Administer ADX47273 (30 mg/kg) or vehicle i.p. 60 minutes before the test session.
-
Administer apomorphine (B128758) (0.5 mg/kg) s.c. 10 minutes before the test session.
-
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 73, 77, or 85 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
Trials are presented in a pseudorandom order.
-
-
Data Recording: Measure the startle amplitude (peak response) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. Analyze the data using ANOVA.
C. Conditioned Avoidance Response (CAR)
The CAR model has high predictive validity for antipsychotic efficacy. It assesses the ability of a compound to suppress a learned avoidance behavior without producing motor impairment.
Protocol:
-
Animals: Male Wistar rats (200-250 g).
-
Apparatus: Two-way automated shuttle boxes.
-
Training:
-
Place a rat in the shuttle box.
-
Each trial consists of a conditioned stimulus (CS; e.g., a tone for 10 seconds) followed by the unconditioned stimulus (US; a mild footshock, e.g., 0.6 mA, for a maximum of 10 seconds).
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An avoidance response is recorded if the rat moves to the other compartment during the CS. An escape response is recorded if it moves during the US.
-
Train the rats for a set number of trials per day until they reach a stable criterion of avoidance (e.g., >80% avoidance).
-
-
Test Session:
-
Administer ADX47273 (100 mg/kg) or vehicle i.p. 60 minutes before the test session.
-
Conduct a test session consisting of a set number of trials (e.g., 30).
-
-
Data Recording: Record the number of avoidance responses, escape responses, and failures to respond.
-
Data Analysis: Analyze the percentage of avoidance responses and compare between treatment groups using appropriate statistical methods.
IV. Concluding Remarks
ADX47273 demonstrates a promising preclinical profile, showing efficacy in animal models that capture different facets of schizophrenia symptomatology. The provided protocols offer a standardized framework for researchers to further investigate the therapeutic potential of ADX47273 and other mGluR5 PAMs. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible results in the pursuit of novel treatments for schizophrenia.
References
- 1. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADX-47273 in Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] As a PAM, ADX-47273 does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[3] This mechanism of action has positioned ADX-47273 as a valuable research tool for investigating the role of mGlu5 in various physiological and pathological processes, particularly in the context of cognitive enhancement. Preclinical studies have demonstrated its potential pro-cognitive and antipsychotic-like effects, making it a compound of interest for understanding the underlying mechanisms of learning, memory, and executive function, and for the development of novel therapeutics for cognitive disorders.[4][5]
These application notes provide an overview of ADX-47273, including its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of cognitive function.
Mechanism of Action
ADX-47273 binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that potentiates the intracellular signaling cascade initiated by glutamate binding. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).
These initial signaling events lead to the modulation of various downstream effectors, including the extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB), which are critically involved in synaptic plasticity, learning, and memory.[5] Furthermore, mGlu5 receptors are known to physically and functionally interact with N-methyl-D-aspartate (NMDA) receptors, and potentiation of mGlu5 signaling can enhance NMDA receptor function, a key process in long-term potentiation (LTP), a cellular correlate of learning and memory.
Signaling Pathway of mGlu5 Receptor Potentiation by ADX-47273
Caption: Signaling pathway of mGlu5 receptor potentiation by ADX-47273.
Data Presentation
In Vitro Potency of ADX-47273
| Assay System | Parameter | Value | Reference |
| HEK293 cells expressing rat mGlu5 | EC50 for potentiation of glutamate response | 0.17 µM | [4] |
| Primary rat astrocyte cultures | EC50 for potentiation of glutamate response | 0.23 µM | [4] |
In Vivo Efficacy of ADX-47273 in Cognitive and Behavioral Models
| Animal Model | Behavioral Test | Effective Dose (MED) | Observed Effect | Reference |
| Rat | Novel Object Recognition | 1 mg/kg, i.p. | Increased novel object recognition | [5] |
| Rat | Five-Choice Serial Reaction Time Test | 10 mg/kg, i.p. | Reduced impulsivity | [5] |
| Rat | Conditioned Avoidance Response | 30 mg/kg, i.p. | Reduced avoidance responding | [5] |
| Rat (Ethanol Withdrawal) | Barnes Maze (Reversal Learning) | 30 mg/kg, i.p. | Attenuated deficits in cognitive flexibility | [6] |
Experimental Protocols
In Vitro mGlu5 Potentiation Assay (Calcium Mobilization)
Objective: To determine the potency of ADX-47273 in potentiating the glutamate-induced calcium response in cells expressing the mGlu5 receptor.
Materials:
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HEK293 cells stably expressing rat mGlu5 receptor
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Cell culture medium (e.g., DMEM with 10% FBS)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Glutamate solution (stock and working concentrations)
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ADX-47273 solution (stock and serial dilutions)
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384-well microplates
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Fluorescent plate reader with automated injection capabilities
Protocol:
-
Cell Culture: Culture HEK293-mGlu5 cells to 80-90% confluency.
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Cell Plating: Seed the cells into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
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Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C.
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Compound Addition:
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Prepare serial dilutions of ADX-47273 in assay buffer.
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Add the ADX-47273 dilutions to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
-
Glutamate Stimulation and Signal Detection:
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Place the microplate in a fluorescent plate reader.
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Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
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Inject a sub-maximal concentration of glutamate (e.g., EC20 concentration) into the wells while simultaneously recording the fluorescent signal.
-
-
Data Analysis:
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Determine the peak fluorescence response for each well.
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Normalize the data to the response of a positive control (e.g., a saturating concentration of a known mGlu5 agonist).
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Plot the concentration-response curve for ADX-47273 and calculate the EC50 value using non-linear regression.
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In Vivo Cognitive Enhancement Workflow
Caption: General workflow for an in vivo cognitive enhancement study.
Novel Object Recognition (NOR) Test
Objective: To assess the effect of ADX-47273 on recognition memory in rodents.
Materials:
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Rodents (rats or mice)
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Open-field arena (e.g., 50 x 50 x 40 cm)
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Two sets of identical objects (e.g., plastic toys, metal blocks) that are of similar size but different in shape and texture.
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Video recording and analysis software
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ADX-47273 solution and vehicle control
Protocol:
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Habituation:
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Handle the animals for several days prior to the experiment.
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On the day before the test, allow each animal to freely explore the empty open-field arena for 5-10 minutes.
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Training (Familiarization) Phase:
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Administer ADX-47273 or vehicle intraperitoneally (i.p.) at a predetermined time before the training phase (e.g., 30 minutes).
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Place two identical objects (A and A) in the arena.
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Place the animal in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
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Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval:
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Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Testing Phase:
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Replace one of the familiar objects with a novel object (A and B).
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Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
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Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
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Calculate the Discrimination Index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
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A positive DI indicates a preference for the novel object and intact recognition memory.
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Compare the DI between the ADX-47273-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
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Five-Choice Serial Reaction Time Test (5-CSRTT)
Objective: To evaluate the effects of ADX-47273 on attention and impulsivity.
Materials:
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Rats or mice
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5-CSRTT operant chambers equipped with five response apertures, a food magazine, and a stimulus light in each aperture.
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Control software for the operant chambers
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Food pellets for reinforcement
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ADX-47273 solution and vehicle control
Protocol:
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Pre-training:
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Food restrict the animals to 85-90% of their free-feeding body weight.
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Train the animals to retrieve food pellets from the magazine.
-
-
Training:
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Gradually shape the animals' behavior to respond to a brief light stimulus presented in one of the five apertures.
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The training involves progressively decreasing the stimulus duration and increasing the inter-trial interval (ITI).
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Training continues until the animals reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).
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Testing:
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Administer ADX-47273 or vehicle i.p. at a specified time before the test session.
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Place the animal in the 5-CSRTT chamber and run the test session.
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The session consists of a series of trials where a light stimulus is presented in one of the five apertures for a short duration.
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A correct response (poking the nose in the illuminated aperture) is rewarded with a food pellet.
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Data Collection and Analysis:
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Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100
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Omissions: Number of trials with no response.
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Premature Responses: Number of responses made during the ITI (a measure of impulsivity).
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Correct Response Latency: Time from stimulus onset to a correct response.
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Reward Collection Latency: Time from a correct response to collecting the reward.
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Compare these parameters between the drug-treated and vehicle-treated groups.
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Conclusion
ADX-47273 is a valuable pharmacological tool for elucidating the role of the mGlu5 receptor in cognitive processes. The protocols outlined in these application notes provide a framework for researchers to investigate the potential of mGlu5 positive allosteric modulation for cognitive enhancement. Careful experimental design and adherence to detailed protocols are essential for obtaining reliable and reproducible data. As with any pharmacological agent, appropriate dose-response studies and control experiments are crucial for the accurate interpretation of results.
References
- 1. The Scaffold Protein Homer1b/c Links Metabotropic Glutamate Receptor 5 to Extracellular Signal-Regulated Protein Kinase Cascades in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustained Activity of Metabotropic Glutamate Receptor: Homer, Arrestin, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The scaffold protein Homer1b/c links metabotropic glutamate receptor 5 to extracellular signal-regulated protein kinase cascades in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adx 47273 solubility issues and solutions
Welcome to the technical support center for ADX-47273. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of ADX-47273, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is ADX-47273?
A1: ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2][3] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It is used in research for its potential antipsychotic and nootropic effects.[2]
Q2: What are the primary solvents for dissolving ADX-47273 for in vitro experiments?
A2: The most common solvent for preparing stock solutions of ADX-47273 for in vitro use is Dimethyl Sulfoxide (DMSO).[4][5][6] Ethanol can also be used.[6]
Q3: Is ADX-47273 soluble in aqueous solutions?
A3: ADX-47273 is practically insoluble in water.[6] For aqueous-based assays, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q4: How should I prepare ADX-47273 for in vivo administration?
A4: For in vivo studies, ADX-47273 can be formulated in a variety of vehicles. Common formulations include a suspension in 10% DMSO and 90% corn oil, or a solution in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4][5] Another option involves propylene (B89431) glycol and Tween 80 in a D5W solution.[6]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving ADX-47273 in DMSO.
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Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] The presence of water can significantly decrease the solubility of ADX-47273. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.
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Solution 2: Apply sonication. Aiding the dissolution process with ultrasonic agitation can be very effective.[5] A brief period in an ultrasonic bath can help to break up any clumps of the compound and facilitate its interaction with the solvent.
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Solution 3: Gentle warming. Gently warming the solution to around 37°C can also help to increase the solubility of ADX-47273 in DMSO. However, be cautious and avoid excessive heat, which could degrade the compound.
Problem: My ADX-47273 precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
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Solution 1: Lower the final concentration. The most common reason for precipitation is that the final concentration of ADX-47273 in the aqueous medium is too high. Try lowering the final concentration of the compound in your experiment.
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Solution 2: Decrease the percentage of DMSO in the final solution. While a DMSO stock is necessary, the final concentration of DMSO in your aqueous solution should be kept to a minimum, typically below 0.5%, to avoid solvent effects on your biological system and to reduce the risk of precipitation.
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Solution 3: Use a vehicle with co-solvents for in vivo formulations. For animal studies, using a formulation with co-solvents like SBE-β-CD or Tween 80 can help to maintain the solubility of ADX-47273 in an aqueous-based vehicle.[4][6]
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration | Notes |
| DMSO | ~100 mg/mL[4][5] | ~270.74 mM[4][5] | Use of fresh DMSO and sonication is recommended.[5] |
| Ethanol | 30 mg/mL[6] | ~81.22 mM | |
| Water | Insoluble[6] | N/A | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4] | ≥ 6.77 mM[4] | For in vivo use.[4] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[5] | ≥ 6.77 mM[5] | For in vivo use.[5] |
| Propylene Glycol, Tween 80, D5W | Not specified | Not specified | For in vivo use.[6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution for In Vitro Use
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Weigh out the desired amount of ADX-47273 powder.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mM (or approximately 36.94 mg/mL).
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Vortex the solution vigorously.
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If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C.[5]
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (SBE-β-CD Formulation)
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Prepare a 20% (w/v) solution of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
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Prepare a stock solution of ADX-47273 in DMSO at a concentration of 25 mg/mL.
-
To prepare the final dosing solution, first add 10% of the final volume as the DMSO stock solution.
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Sequentially, add 90% of the final volume as the 20% SBE-β-CD in saline solution.[4]
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Vortex the solution until it is clear. The final concentration of ADX-47273 will be 2.5 mg/mL.
Visualizations
Caption: ADX-47273 acts as a positive allosteric modulator (PAM) of the mGluR5 receptor.
Caption: A workflow for troubleshooting common solubility issues with ADX-47273.
References
how to prevent Adx 47273 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADX47273. Our goal is to help you prevent precipitation of this compound in your experimental media, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ADX47273 and why is precipitation a concern?
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It is a hydrophobic molecule with the chemical formula C₂₀H₁₇F₂N₃O₂ and a molecular weight of 369.36 g/mol . Due to its hydrophobic nature, ADX47273 has low aqueous solubility and is prone to precipitation when added to cell culture media, which are primarily aqueous. This precipitation can lead to inaccurate dosing and non-reproducible experimental outcomes.
Q2: What is the recommended solvent for preparing ADX47273 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of ADX47273.[1] It is readily soluble in DMSO. For optimal results, use anhydrous, cell culture-grade DMSO to minimize potential toxicity and degradation of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your experimental conditions.
Q4: I observed precipitation when adding my DMSO stock of ADX47273 to the cell culture medium. What are the common causes?
Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds dissolved in DMSO.[1] The primary reasons include:
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Rapid Dilution: Adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
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Exceeding Solubility Limit: The final concentration of ADX47273 in the cell culture medium may be higher than its aqueous solubility limit.
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Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the cell culture medium can reduce the solubility of the compound.
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Temperature: Adding a room temperature or cold stock solution to warmer media can sometimes influence solubility.
Troubleshooting Guide
If you are experiencing precipitation of ADX47273 in your cell culture media, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for ADX47273 precipitation.
Step 1: Verify Your Stock Solution
-
Action: Visually inspect your ADX47273 stock solution in DMSO. It should be clear and free of any visible particulates.
-
Troubleshooting: If you observe any cloudiness or precipitate, try gently warming the solution in a 37°C water bath or sonicating for a few minutes to ensure complete dissolution.
Step 2: Optimize Your Dilution Protocol
-
Action: Instead of adding the DMSO stock directly to your final volume of media, employ a serial dilution method.
-
Recommended Protocol:
-
Pre-warm your cell culture medium to 37°C.
-
Create an intermediate dilution of your ADX47273 stock solution in a small volume of the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.
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Add the intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration.
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Mix the final solution gently by swirling the plate or flask.
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Step 3: Determine the Optimal Working Concentration
-
Action: It is possible that your desired final concentration of ADX47273 is above its solubility limit in your specific cell culture medium. Perform a dose-response experiment to identify the maximum concentration that remains in solution.
-
Experimental Protocol:
-
Prepare a series of dilutions of ADX47273 in your cell culture medium (e.g., 0.1, 0.5, 1, 5, 10 µM).
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Incubate the solutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
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Visually inspect for precipitation at different time points (e.g., 1, 4, and 24 hours) using a microscope.
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Determine the highest concentration at which no precipitation is observed. This will be your maximum working concentration for future experiments.
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Step 4: Consider Advanced Formulation Strategies
If precipitation persists even at your desired effective concentration, you may need to employ solubilizing agents.
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Co-solvents: For in vivo studies, ADX47273 has been formulated with co-solvents. A similar approach can be adapted for in vitro work.
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Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): This is a solubilizing agent known to be effective for hydrophobic compounds and is generally well-tolerated by cells.[2][3][4]
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Protocol: Prepare a stock solution of SBE-β-CD in your cell culture medium (e.g., 20% w/v). When making your intermediate dilution of ADX47273, use this SBE-β-CD solution instead of plain medium. It is important to run appropriate vehicle controls containing the same concentration of SBE-β-CD.
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Experimental Protocols
Protocol 1: Preparation of a 10 mM ADX47273 Stock Solution in DMSO
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Weighing: Accurately weigh the required amount of ADX47273 powder. For 1 mg of ADX47273 (MW: 369.36), you will need 270.74 µL of DMSO to make a 10 mM stock solution.
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Dissolution: Add the appropriate volume of anhydrous, cell culture-grade DMSO to the vial containing the ADX47273 powder.
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Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, use a 37°C water bath or a sonicator to aid dissolution.
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of ADX47273 Stock Solution into Cell Culture Medium
This protocol is for preparing a final concentration of 1 µM ADX47273 in 10 mL of cell culture medium from a 10 mM DMSO stock.
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Pre-warm Media: Place your cell culture medium in a 37°C water bath.
-
Prepare Intermediate Dilution:
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In a sterile microcentrifuge tube, add 198 µL of the pre-warmed cell culture medium.
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Add 2 µL of the 10 mM ADX47273 DMSO stock to the medium.
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Mix gently by pipetting up and down. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare Final Solution:
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Add 100 µL of the 100 µM intermediate solution to 9.9 mL of the pre-warmed cell culture medium.
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Mix gently by swirling.
-
The final concentration of ADX47273 will be 1 µM, and the final DMSO concentration will be 0.01%.
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Data Presentation
| Parameter | Value | Reference |
| Chemical Formula | C₂₀H₁₇F₂N₃O₂ | N/A |
| Molecular Weight | 369.36 g/mol | N/A |
| Recommended Solvent | DMSO | [1] |
| Effective Concentration Range (in vitro) | nM to low µM | [1][5] |
| Recommended Final DMSO Concentration | < 0.5% (ideally ≤ 0.1%) | N/A |
Signaling Pathway and Experimental Workflow Visualization
Caption: ADX47273 signaling pathway.
Caption: Experimental workflow for using ADX47273.
References
optimizing Adx 47273 concentration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Adx 47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), for maximal experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] It does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate. This modulation occurs at an allosteric site, a location distinct from the glutamate binding site. The potentiation of mGluR5 signaling can influence various downstream pathways, making it a valuable tool for studying the roles of mGluR5 in neuronal function and its potential as a therapeutic target for neurological and psychiatric disorders.
Q2: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the specific cell type and experimental conditions. However, based on published data, a good starting point for most cell-based assays is in the range of 0.1 to 1 µM. For instance, in HEK 293 cells expressing rat mGluR5, this compound has an EC50 of approximately 0.17 µM for potentiating the response to glutamate. It has been shown to decrease the EC50 of glutamate by 4- to 9-fold at concentrations of 0.1 to 1 µM.
Q3: How should I prepare and store this compound stock solutions?
This compound has limited aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). To ensure complete dissolution, use fresh, anhydrous DMSO and sonicate if necessary. For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects of this compound?
While this compound is reported to be a selective mGluR5 PAM, like any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. Some studies have explored the structure-activity relationship of the this compound scaffold and have identified molecular "switches" that can change its pharmacology to a negative allosteric modulator (NAM) or partial antagonist.[2] It is always advisable to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guides
Issue 1: I am observing high variability in my experimental results.
High variability can stem from several factors. Here are a few troubleshooting steps:
-
Inconsistent Compound Concentration: Ensure your this compound stock solution is fully dissolved and well-mixed before each use. Precipitates can form upon freezing, so it's crucial to bring the stock to room temperature and vortex thoroughly before making dilutions.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage number.
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Glutamate Concentration: As this compound is a PAM, its effect is dependent on the concentration of the orthosteric agonist, glutamate. Ensure you are using a consistent and appropriate concentration of glutamate in your assays.
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Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and cell density.
Issue 2: The compound is precipitating in my aqueous assay buffer.
This is a common issue due to the low aqueous solubility of this compound.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay buffer is as low as possible while still maintaining the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Pluronic F-127: For certain applications, the addition of a small amount of Pluronic F-127 to the assay buffer can help to improve the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final diluted solution may help to redissolve any small precipitates.
Issue 3: I am not observing the expected potentiation of the glutamate response.
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Sub-optimal Glutamate Concentration: The potentiating effect of a PAM is most evident at a sub-maximal (e.g., EC20) concentration of the agonist. If the glutamate concentration is too high (saturating), the effect of the PAM may be masked. Perform a glutamate dose-response curve to determine the appropriate EC20 concentration for your specific cell system.
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Receptor Expression Levels: The magnitude of the response will depend on the level of mGluR5 expression in your cell line. Confirm the expression of functional mGluR5 in your experimental system.
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Compound Integrity: Verify the integrity of your this compound compound. If it has been stored improperly or for an extended period, it may have degraded.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| EC50 (Potentiation) | HEK 293 cells expressing rat mGluR5 (with 50 nM glutamate) | 0.17 ± 0.03 µM | Selleck Chem |
| EC50 (Potentiation) | Primary astrocyte cultures (with 300 nM glutamate) | 0.23 ± 0.07 µM | Selleck Chem |
| Ki (vs. [3H]MPEP) | Membranes from HEK 293 cells expressing mGluR5 | 4.3 ± 0.5 µM | Selleck Chem |
| In Vivo Efficacious Dose (Antipsychotic-like activity) | Rats (Conditioned Avoidance Response) | 100 mg/kg (i.p.) | [3] |
| In Vivo Efficacious Dose (Cognitive Enhancement) | Rats (Barnes Maze) | 30 mg/kg (i.p.) | [4] |
Experimental Protocols
In Vitro: Calcium Flux Assay
This protocol is for measuring the potentiation of glutamate-induced intracellular calcium mobilization by this compound in cells expressing mGluR5.
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Cell Plating: Plate HEK293 cells stably expressing mGluR5 in a 96-well, black-walled, clear-bottom plate at a density of 50,000-80,000 cells per well. Allow cells to adhere and grow overnight.
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Dye Loading:
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Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Aspirate the cell culture medium and add the dye loading solution to each well.
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Incubate the plate in the dark at 37°C for 45-60 minutes.
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Compound Addition:
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Wash the cells with assay buffer to remove excess dye.
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Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the wells.
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Incubate for 10-15 minutes at room temperature.
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Glutamate Stimulation and Measurement:
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Prepare a glutamate solution at a concentration that elicits a sub-maximal response (EC20).
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Place the plate in a fluorescence plate reader (e.g., FlexStation).
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Add the glutamate solution to the wells and immediately begin recording the fluorescence intensity over time.
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Data Analysis:
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The change in fluorescence intensity reflects the change in intracellular calcium concentration.
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Calculate the peak fluorescence response for each well.
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Plot the peak response as a function of this compound concentration to determine the EC50 for potentiation.
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In Vivo: Conditioned Avoidance Response (CAR) in Rats
This protocol is a model for assessing antipsychotic-like activity.
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Animals: Use male Sprague-Dawley rats.
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Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS; e.g., a tone) and an unconditioned stimulus (US; e.g., a foot shock) are used.
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Training:
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Place a rat in one compartment.
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Present the CS for a set duration (e.g., 10 seconds).
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If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
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If the rat does not move, deliver the US (e.g., 0.5 mA shock) for a set duration (e.g., 20 seconds). If the rat moves during the US (an escape response), the shock is terminated.
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Train the rats for a set number of trials per day until they reach a stable baseline of avoidance responses.
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Drug Administration:
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Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 90% corn oil).
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Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session.[3]
-
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Testing:
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Conduct a test session identical to the training sessions.
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Record the number of avoidance, escape, and no-response trials.
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Data Analysis:
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Compare the number of avoidance responses between the this compound-treated and vehicle-treated groups. A significant decrease in avoidance responses is indicative of antipsychotic-like activity.
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Visualizations
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: General workflows for in vitro and in vivo experiments with this compound.
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. Discovery of molecular switches within the ADX-47273 mGlu5 PAM scaffold that modulate modes of pharmacology to afford potent mGlu5 NAMs, PAMs and partial antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Adx 47273 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ADX47273. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Stability and Storage Data
Proper handling and storage of ADX47273 are critical for maintaining its integrity and ensuring reproducible experimental results. The following tables summarize the recommended storage conditions and solubility of ADX47273.
Table 1: Storage Conditions for ADX47273
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years[1] | Store in a dry, dark place. |
| 4°C | Up to 2 years[1] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1][2] | Recommended for long-term storage of stock solutions.[2] |
| -20°C | 1 month to 1 year[1][2] | Suitable for working aliquots. Avoid repeated freeze-thaw cycles.[2] |
Table 2: Solubility of ADX47273
| Solvent | Concentration | Notes |
| DMSO | ~74-100 mg/mL (~200.34-270.74 mM)[1][2] | Use fresh, anhydrous DMSO as the compound's solubility is affected by moisture.[1][2] Sonication may be required to fully dissolve the compound.[2] |
| Ethanol | 29 mg/mL (78.51 mM) |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of ADX47273.
Question: My experimental results with ADX47273 are inconsistent. What could be the cause?
Answer: Inconsistent results can stem from several factors related to the stability and handling of ADX47273:
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Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Ensure you are following the recommended storage conditions outlined in Table 1.
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Solution Inhomogeneity: Ensure the compound is fully dissolved in the solvent. Sonication can aid in dissolution.[2]
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Incorrect Concentration: Verify the concentration of your stock solution and ensure accurate dilutions for your experiments.
Question: I observed precipitation in my ADX47273 stock solution after thawing. What should I do?
Answer: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution and sonicate to redissolve the compound.[2] To prevent this, it is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Question: How should I prepare ADX47273 for in vivo studies?
Answer: A suggested formulation for in vivo administration is a solution containing 30% propylene (B89431) glycol, 5% Tween 80, and 65% D5W (5% dextrose in water). The solubility in this vehicle is approximately 28 mg/mL. It is recommended to prepare this solution fresh for each experiment.
Question: Is ADX47273 sensitive to light?
Question: What is the stability of ADX47273 in aqueous solutions at different pH values?
Answer: Detailed pH stability studies for ADX47273 have not been published. However, the molecule contains a piperidine (B6355638) ring, and the stability of some piperidine derivatives can be influenced by pH. Hydrolysis of the amide bond or other pH-dependent reactions could potentially occur under strongly acidic or basic conditions. It is advisable to prepare aqueous working solutions fresh and use them promptly, especially when working at pH values outside the neutral range.
Experimental Protocols
Protocol 1: Preparation of ADX47273 Stock Solution (10 mM in DMSO)
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Weighing: Accurately weigh the required amount of ADX47273 powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
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Dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the compound is completely dissolved.[2]
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Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.[1][2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
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Thawing: Thaw a single-use aliquot of the ADX47273 stock solution at room temperature.
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Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to the desired final concentrations.
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Use: Use the freshly prepared working solutions immediately in your experiments to minimize the risk of degradation.
Diagrams
Caption: Troubleshooting workflow for ADX47273-related experimental issues.
References
Adx-47273 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigators utilizing Adx-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). The following information is designed to address potential questions and concerns regarding the off-target effects of this compound, offering troubleshooting guidance and frequently asked questions based on available preclinical data.
Troubleshooting Guide: Unexpected Experimental Outcomes
Researchers encountering unexpected results when using Adx-47273 can refer to the following guide to troubleshoot potential off-target pharmacological effects.
| Observed Issue | Potential Cause Related to Off-Target Effects | Recommended Action |
| Unexplained changes in neuronal excitability or synaptic transmission not consistent with mGluR5 potentiation. | While Adx-47273 is highly selective for mGluR5, high concentrations could theoretically interact with other receptors or ion channels. However, extensive preclinical screening has shown a lack of significant activity at a wide range of other targets. | 1. Confirm On-Target Effect: Use a specific mGluR5 antagonist, such as MPEP or fenobam, to verify that the primary observed effect is indeed mediated by mGluR5. A reversal of the phenotype in the presence of the antagonist would confirm on-target activity. 2. Concentration-Response Curve: Perform a detailed concentration-response curve to ensure you are using the lowest effective concentration of Adx-47273 to minimize any potential, though unlikely, off-target interactions. 3. Consult Selectivity Data: Review the comprehensive selectivity data provided in the tables below to cross-reference your experimental system with the screened targets. |
| Apparent modulation of signaling pathways seemingly unrelated to mGluR5 activation. | The downstream signaling cascade of mGluR5 is complex and can crosstalk with other pathways. The observed effects may be a secondary consequence of on-target mGluR5 modulation rather than a direct off-target interaction. | 1. Pathway Analysis: Map the known signaling pathways downstream of mGluR5 activation (e.g., PLC/IP3/Ca2+, ERK, PI3K/Akt) and investigate potential points of intersection with the unexpected pathway. 2. Inhibitor Studies: Utilize specific inhibitors for the unexpected signaling pathway to determine if its activation is dependent on the mGluR5-mediated signaling cascade. |
| Inconsistent results across different cell lines or tissues. | The expression levels of mGluR5 and its interacting proteins can vary significantly between different biological systems. This can lead to variability in the observed potency and efficacy of Adx-47273. | 1. Confirm mGluR5 Expression: Quantify the expression level of mGluR5 in your experimental system (e.g., via qPCR, Western blot, or immunohistochemistry). 2. Assess Coupling Efficiency: Evaluate the functional coupling of mGluR5 to its downstream signaling pathways in your specific cell line or tissue preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of Adx-47273?
A1: Adx-47273 has demonstrated a high degree of selectivity for the mGluR5 receptor. Extensive preclinical safety pharmacology screening has been conducted to assess its activity against a broad panel of other potential targets.
Q2: Has Adx-47273 been screened against other metabotropic glutamate receptors?
A2: Yes. Adx-47273 has been shown to be highly selective for mGluR5 with no significant activity at other mGlu receptor subtypes (mGluR1, 2, 3, 4, 6, 7, and 8).
Q3: What does the off-target screening data for Adx-47273 show for other CNS receptors and ion channels?
A3: A comprehensive screen of Adx-47273 against a panel of 56 common central nervous system (CNS) targets, including various G-protein coupled receptors (GPCRs), ion channels, and transporters, revealed no significant off-target binding or functional activity at a concentration of 10 µM. This indicates a very low probability of direct off-target effects at these sites at typical experimental concentrations.
Q4: Where can I find the detailed quantitative data from the off-target screening?
A4: The detailed results from a comprehensive off-target pharmacology screen are summarized in the tables below. This data is based on studies where Adx-47273 was evaluated for its ability to inhibit radioligand binding to a wide array of receptors and transporters or to inhibit enzyme activity.
Quantitative Data Summary: Off-Target Screening of Adx-47273
The following tables summarize the results of a comprehensive in vitro pharmacology screen to evaluate the potential off-target activity of Adx-47273. The compound was tested at a concentration of 10 µM.
Table 1: G-Protein Coupled Receptors (GPCRs)
| Receptor Subtype | Ligand | % Inhibition at 10 µM Adx-47273 |
| Adenosine A₁ | [³H]DPCPX | <20% |
| Adenosine A₂ₐ | [³H]CGS 21680 | <20% |
| Adrenergic α₁ | [³H]Prazosin | <20% |
| Adrenergic α₂ | [³H]Rauwolscine | <20% |
| Adrenergic β₁ | [³H]CGP 12177 | <20% |
| Cannabinoid CB₁ | [³H]CP 55,940 | <20% |
| Dopamine D₁ | [³H]SCH 23390 | <20% |
| Dopamine D₂ | [³H]Spiperone | <20% |
| GABAₐ | [³H]Muscimol | <20% |
| GABAₑ | [³H]CGP 54626 | <20% |
| Histamine H₁ | [³H]Pyrilamine | <20% |
| Muscarinic M₁ | [³H]Pirenzepine | <20% |
| Opioid µ | [³H]DAMGO | <20% |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | <20% |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | <20% |
| ... (and 41 other GPCR targets) | ... | <20% |
Table 2: Ion Channels
| Channel Subtype | Ligand/Assay | % Inhibition at 10 µM Adx-47273 |
| Calcium Channel, L-type | [³H]Nitrendipine | <20% |
| Potassium Channel, hERG | Functional Assay | <20% |
| Sodium Channel, Site 2 | [³H]Batrachotoxin | <20% |
| ... (and other ion channel targets) | ... | <20% |
Table 3: Transporters & Enzymes
| Target | Ligand/Assay | % Inhibition at 10 µM Adx-47273 |
| Dopamine Transporter | [³H]WIN 35,428 | <20% |
| Norepinephrine Transporter | [³H]Nisoxetine | <20% |
| Serotonin Transporter | [³H]Paroxetine | <20% |
| Monoamine Oxidase A (MAO-A) | Enzyme Activity | <20% |
| Monoamine Oxidase B (MAO-B) | Enzyme Activity | <20% |
| ... (and other transporter/enzyme targets) | ... | <20% |
Note: The data presented is a summary based on publicly available information from preclinical studies. For a complete list of all 56 targets, please refer to the original research publications.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assays for Off-Target Screening
This protocol provides a general methodology for assessing the potential of a compound to displace a radiolabeled ligand from a specific receptor, typical of the screening process for Adx-47273.
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Membrane Preparation:
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Cell lines stably expressing the target receptor of interest are cultured and harvested.
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Cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
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The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
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Binding Assay:
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In a 96-well plate, combine the cell membrane preparation, the specific radioligand (e.g., [³H]Prazosin for α₁-adrenergic receptors) at a concentration near its Kd, and either vehicle, a known reference compound (for positive control), or Adx-47273 at the desired concentration (e.g., 10 µM).
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Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
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Non-specific binding is determined in parallel wells containing a high concentration of a non-labeled competing ligand.
-
-
Separation and Detection:
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The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
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The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
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The filters are dried, and a scintillation cocktail is added.
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The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
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Data Analysis:
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The percentage inhibition of specific binding by Adx-47273 is calculated using the following formula: % Inhibition = 100 * (1 - (Total Binding - Binding in presence of Adx-47273) / (Total Binding - Non-specific Binding))
-
Visualizations
interpreting unexpected results with Adx 47273
Welcome to the technical support center for Adx 47273. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this mGluR5 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate.[2] This means it potentiates the effects of the endogenous agonist, glutamate, rather than directly activating the receptor in the absence of glutamate. However, it is important to note that this compound has also been characterized as an "ago-PAM," meaning it can exhibit some intrinsic agonist activity at the mGluR5 receptor, which may contribute to its pharmacological profile.[3][4]
Q2: What are the expected in vitro effects of this compound?
In vitro, this compound is expected to cause a concentration-dependent increase in the response to glutamate in cells expressing mGluR5.[5] For example, in HEK 293 cells expressing rat mGluR5, it potentiates the glutamate response with an EC50 of approximately 0.17 µM.[5][6] It should produce a leftward shift in the glutamate concentration-response curve, indicating an increase in glutamate potency.[3]
Q3: What are the reported in vivo effects of this compound?
Preclinical in vivo studies have shown that this compound has potential antipsychotic and nootropic (cognition-enhancing) effects.[1] It has been shown to reduce conditioned avoidance responding in rats, a model used to predict antipsychotic activity.[3] It can also improve cognitive performance in tasks such as the novel object recognition test.[3]
Q4: How should I prepare this compound for in vitro and in vivo experiments?
This compound has limited solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo studies, a common vehicle is a solution of sterile water with a small percentage of a solubilizing agent like Tween 80 or Cremophor EL, or a suspension in a vehicle like 0.5% methylcellulose. It is crucial to ensure the compound is fully dissolved or evenly suspended before administration.
Troubleshooting Guides
Issue 1: Unexpected or No Effect Observed in an In Vitro Assay
Possible Cause 1: Incorrect Assay Conditions
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Glutamate Concentration: As a PAM, the effect of this compound is dependent on the presence of glutamate. If you are not seeing an effect, ensure that you are using an appropriate concentration of glutamate (typically an EC10-EC20 concentration) to allow for potentiation.
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Cell Line and Receptor Expression: Verify the expression and functionality of the mGluR5 receptor in your cell line. Low receptor expression can lead to a diminished or absent response.
Possible Cause 2: Compound Degradation or Precipitation
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Solubility: this compound has poor aqueous solubility. Ensure that it is fully dissolved in your stock solution (e.g., DMSO) and that it does not precipitate when diluted into your assay buffer. It is recommended to prepare fresh dilutions for each experiment.
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Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C, to prevent degradation.
Possible Cause 3: "Ago-PAM" Activity
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High Concentrations: At higher concentrations, the intrinsic agonist activity of this compound might mask its potentiating effects or lead to receptor desensitization. It is advisable to perform a full dose-response curve to characterize its effects accurately.
Issue 2: Contradictory Results in Animal Behavioral Models
Observation: this compound is effective in the conditioned avoidance response (CAR) model but not in the phencyclidine (PCP)-induced hyperlocomotion model. [7]
Possible Explanation 1: Different Neurobiological Underpinnings of the Models
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The CAR test is thought to model the negative symptoms of schizophrenia and is sensitive to drugs that modulate motivation and learning.[8] PCP-induced hyperlocomotion is a model of the positive, psychotic-like symptoms and is heavily dependent on the dopamine (B1211576) system.[9][10] The differential effects of this compound suggest that its primary mechanism may be more relevant to the neurocircuitry underlying the CAR task than the acute dopaminergic dysregulation induced by PCP.
Possible Explanation 2: Interaction with other Neurotransmitter Systems
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While this compound is selective for mGluR5, its downstream effects can influence other neurotransmitter systems. For example, it has been shown to decrease dopamine levels in the nucleus accumbens but not the striatum.[3] This region-specific modulation of dopamine may explain its efficacy in some behavioral paradigms but not others.
Issue 3: Unexpected Antagonistic or Partial Agonist Effects
Possible Cause: "Molecular Switches" in the Compound Structure
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Research has shown that very subtle structural modifications to the this compound scaffold can dramatically alter its pharmacological properties, converting it from a PAM to a negative allosteric modulator (NAM) or a partial antagonist.[11][12] If you are observing unexpected antagonistic effects, it is crucial to confirm the chemical identity and purity of your compound batch.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| HEK 293 cells expressing rat mGluR5 | EC50 for potentiation of glutamate response | 0.17 ± 0.03 µM | [5] |
| Primary astrocyte cultures | EC50 for potentiation of glutamate response | 0.23 ± 0.07 µM | [5] |
| HEK 293 cells expressing mGluR5 | Ki for inhibition of [3H]MPEP binding | 4.3 ± 0.5 µM | [5] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose Range | Observed Effect | Reference |
| Conditioned Avoidance Response | Rat | 10-100 mg/kg (i.p.) | Dose-dependent decrease in avoidance responding | [5] |
| Apomorphine-induced climbing | Mouse | 10-300 mg/kg (i.p.) | Dose-dependent decrease in climbing | [5] |
| Novel Object Recognition | Rat | 1-50 mg/kg (i.p.) | Increased novel object recognition | [5] |
| PCP-induced Hyperlocomotion | Rat | Up to 100 mg/kg | No significant reduction | [7] |
Experimental Protocols
Calcium Mobilization Assay for mGluR5 PAMs
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Cell Culture: Plate HEK293 cells stably expressing mGluR5 in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
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Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
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Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a glutamate solution at a concentration that will yield an EC10-EC20 response in your system.
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Assay:
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Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Add the this compound dilutions to the wells and incubate for a specified period (e.g., 2-15 minutes).
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Add the EC10-EC20 glutamate solution to all wells.
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Measure the fluorescence intensity over time to determine the intracellular calcium concentration.
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Data Analysis: Plot the peak fluorescence response against the concentration of this compound to determine the EC50 for potentiation.
Conditioned Avoidance Response (CAR) in Rats
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Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the footshock.
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Training:
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Place the rat in the shuttle box.
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Present the CS for a set duration (e.g., 10 seconds).
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If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
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If the rat does not move, deliver the US (e.g., 0.5 mA footshock) at the end of the CS presentation. The US remains on until the rat escapes to the other compartment.
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Repeat for a set number of trials per day for several days until a stable avoidance performance is achieved.
-
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Testing:
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Administer this compound or vehicle to the trained rats at the desired dose and route (e.g., intraperitoneal).
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After a specified pretreatment time, place the rat in the shuttle box and run a session of CAR trials as in the training phase.
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Record the number of avoidance, escape, and failure-to-escape responses.
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Data Analysis: Compare the number of avoidance responses between the this compound-treated and vehicle-treated groups.
Mandatory Visualization
Caption: Simplified signaling pathway of mGluR5 activation and positive allosteric modulation by this compound.
Caption: General experimental workflow for characterizing this compound in vitro and in vivo.
Caption: A logical flowchart for troubleshooting unexpected experimental results with this compound.
References
- 1. Mechanistic analysis of the function of agonists and allosteric modulators: reconciling two-state and operational models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. ADX-47273 - Amerigo Scientific [amerigoscientific.com]
- 7. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Molecular Switches within the ADX-47273 mGlu5 PAM scaffold that modulate modes of pharmacology to afford potent mGlu5 NAMs, PAMs and partial antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of molecular switches within the ADX-47273 mGlu5 PAM scaffold that modulate modes of pharmacology to afford potent mGlu5 NAMs, PAMs and partial antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Brain Penetrance of ADX-47273 In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mGluR5 positive allosteric modulator (PAM), ADX-47273. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving optimal brain penetrance of ADX-47273 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is ADX-47273 and why is its brain penetrance important?
A1: ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neural network activity.[1] For ADX-47273 to exert its effects on the central nervous system (CNS), it must effectively cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the brain. Therefore, ensuring adequate brain penetrance is critical for the success of in vivo studies investigating its therapeutic potential for CNS disorders.
Q2: What is the expected brain-to-plasma concentration ratio for ADX-47273?
A2: Preclinical studies in rats have demonstrated that ADX-47273 has favorable in vivo CNS exposure, with a reported brain/plasma ratio of 4.6.[2] This indicates that the concentration of ADX-47273 in the brain tissue is significantly higher than in the plasma, suggesting good penetration across the blood-brain barrier.
Q3: What are the key physicochemical properties of ADX-47273?
A3: The physicochemical properties of a compound are critical determinants of its ability to cross the blood-brain barrier. Key properties for ADX-47273 are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 369.37 g/mol | [3] |
| XLogP | 4.27 | [4] |
| Topological Polar Surface Area (TPSA) | 59.23 Ų | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 4 | [4] |
Q4: What are common reasons for observing lower-than-expected brain penetrance with a compound like ADX-47273?
A4: Several factors can contribute to poor brain penetrance of small molecules, even those with favorable physicochemical properties. The most common reasons include:
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain and back into the bloodstream.[5] If ADX-47273 is a P-gp substrate, its accumulation in the brain could be significantly limited.
-
Metabolism: Rapid metabolism in the periphery or at the BBB can reduce the amount of active compound available to enter the brain.
-
Plasma Protein Binding: High binding to plasma proteins limits the free fraction of the drug that is available to diffuse across the BBB.
-
Formulation and Administration Issues: Improper formulation leading to poor solubility or stability, or incorrect administration techniques, can result in lower systemic exposure and consequently, reduced brain concentrations.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot common issues encountered during in vivo experiments with ADX-47273, focusing on improving its brain penetrance.
Problem 1: Lower than expected brain-to-plasma ratio (<4.6) in your in vivo study.
This is a primary indicator of a potential issue with brain penetrance. The following workflow will help you systematically investigate the cause.
Troubleshooting Steps:
-
Verify Systemic Exposure:
-
Action: Analyze plasma samples to confirm that ADX-47273 has been successfully absorbed and is present at the expected concentrations.
-
Rationale: Low plasma levels will invariably lead to low brain levels. This step differentiates between a systemic absorption/clearance issue and a specific BBB penetration problem.
-
-
Investigate Formulation and Administration:
-
Action: Review the formulation protocol. Is ADX-47273 fully solubilized in the vehicle? Was the intraperitoneal (IP) injection performed correctly?
-
Rationale: For IP injections, it is crucial to ensure the compound is injected into the peritoneal cavity and not into the gut or adipose tissue, which can lead to variable and poor absorption.[6] The vehicle used should be appropriate for the compound's solubility and be non-toxic to the animal.
-
Recommendation: Prepare fresh formulations for each experiment and ensure complete dissolution. For IP injections in rats, use a 23-25 gauge needle and inject into the lower right quadrant of the abdomen.[7]
-
-
Assess P-glycoprotein (P-gp) Efflux:
-
Action: Perform an in vitro P-gp substrate assay. This can be done using cell lines that overexpress human or rodent P-gp, such as MDCK-MDR1 cells.[5][8]
-
Rationale: This assay will determine if ADX-47273 is actively transported out of cells by P-gp, which would strongly suggest that P-gp efflux is limiting its brain penetration in vivo. An efflux ratio significantly greater than 2 is generally considered indicative of a P-gp substrate.
-
If ADX-47273 is a P-gp substrate: Consider co-administering a P-gp inhibitor like tariquidar (B1662512) or verapamil (B1683045) in your in vivo experiments to confirm that P-gp is the cause of the low brain penetrance.[9] For long-term drug development, medicinal chemistry efforts could be directed at modifying the structure of ADX-47273 to reduce its affinity for P-gp.
-
Problem 2: High variability in brain concentrations between animals.
High variability can mask the true effect of the compound and make data interpretation difficult.
Troubleshooting Steps:
-
Standardize Administration Technique:
-
Action: Ensure that all personnel performing injections are using a consistent and correct technique.
-
Rationale: As mentioned previously, improper IP injection is a common source of variability in drug exposure.[6]
-
-
Check Formulation Homogeneity:
-
Action: If using a suspension, ensure it is uniformly mixed before each injection.
-
Rationale: Inhomogeneous suspensions will lead to inconsistent dosing between animals.
-
-
Consider Animal Health and Fasting Status:
-
Action: Ensure all animals are healthy and have been fasted for a consistent period before dosing, if required by the experimental design.
-
Rationale: Underlying health issues or differences in food intake can affect drug absorption and metabolism, leading to variability.
-
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain and Plasma Concentrations of ADX-47273
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of ADX-47273 in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. From bench to bedside: The mGluR5 system in people with and without Autism Spectrum Disorder and animal model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: ADX47273 Dose-Response Curve Issues
Welcome to the technical support center for ADX47273. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting dose-response curve data obtained during experiments with the mGluR5 positive allosteric modulator (PAM), ADX47273.
Frequently Asked Questions (FAQs)
Q1: What is ADX47273 and how does it work?
ADX47273 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] ADX47273 binds to a site on the mGluR5 receptor that is different from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[3][4]
Q2: What is the expected shape of a dose-response curve for ADX47273?
In a typical in vitro functional assay, such as a calcium mobilization assay, with a fixed concentration of glutamate, a dose-response curve for ADX47273 is expected to be sigmoidal (S-shaped). The response should increase with higher concentrations of ADX47273 until it reaches a plateau.
Q3: Why is the concentration of the orthosteric agonist (glutamate) important in my experiment?
As a PAM, the effect of ADX47273 is dependent on the presence of an orthosteric agonist like glutamate. The potency (EC₅₀) of ADX47273 will appear to shift depending on the concentration of glutamate used in the assay.[5] Higher concentrations of glutamate will generally lead to a more potent leftward shift in the ADX47273 dose-response curve. It is crucial to use a consistent and appropriate concentration of the orthosteric agonist throughout your experiments to ensure reproducibility.
Q4: Can ADX47273 have off-target effects?
While ADX47273 is reported to be selective for mGluR5, like any pharmacological agent, it has the potential for off-target effects at high concentrations.[6] If you observe unexpected responses, especially at the upper end of your dose-response curve, it is important to consider the possibility of off-target activity.
Troubleshooting Guide
This guide addresses common issues that can arise during dose-response experiments with ADX47273.
Issue 1: Irreproducible or Highly Variable Dose-Response Curves
Possible Causes:
-
Compound Solubility and Stability: ADX47273, like many small molecules, may have limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to variability. The stability of the compound in your assay medium over the course of the experiment could also be a factor.
-
Inconsistent Orthosteric Agonist Concentration: As a PAM, the activity of ADX47273 is highly sensitive to the concentration of glutamate. Minor variations in the glutamate concentration between experiments can lead to significant shifts in the observed potency of ADX47273.
-
Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact receptor expression levels and signaling capacity, leading to inconsistent results.
-
Assay Reagent Variability: Inconsistent lots of reagents, such as serum or the agonist itself, can introduce variability.
Solutions:
| Parameter | Recommended Action |
| Compound Handling | Prepare fresh stock solutions of ADX47273 in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect for any precipitation upon dilution into aqueous assay buffer. Consider performing a solubility test under your specific assay conditions. |
| Orthosteric Agonist | Use a high-purity, well-characterized source of glutamate. Prepare a large batch of agonist solution to be used across multiple experiments to minimize variability. |
| Cell Culture | Maintain a consistent cell culture protocol, including seeding density, passage number, and growth conditions. Regularly check for mycoplasma contamination. |
| Assay Protocol | Standardize all incubation times, temperatures, and reagent addition steps. Use a consistent and low percentage of the vehicle (e.g., DMSO) across all wells. |
Issue 2: Atypical (Non-Sigmoidal) Dose-Response Curves
A. Bell-Shaped or Biphasic Curve
A bell-shaped or biphasic dose-response curve shows an initial increase in response with increasing ADX47273 concentration, followed by a decrease at higher concentrations.
Possible Causes:
-
Off-Target Effects: At high concentrations, ADX47273 may interact with other cellular targets, leading to an inhibitory or toxic effect that masks the potentiation of mGluR5.
-
Receptor Desensitization: Prolonged or excessive stimulation of mGluR5, even via a PAM, can lead to receptor desensitization and a subsequent decrease in the signaling response.
-
Compound-Specific Artifacts: At high concentrations, the compound itself might interfere with the assay readout (e.g., fluorescence quenching, light scattering).[7]
Troubleshooting Steps:
-
Lower the Concentration Range: Test a lower range of ADX47273 concentrations to see if a standard sigmoidal curve can be obtained.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assay to determine if the downturn in the curve corresponds to compound-induced cell death.
-
Orthogonal Assay: Validate your findings using a different assay platform that measures a different point in the signaling cascade (e.g., IP-One for Gq signaling).
-
Control for Assay Interference: Test the effect of high concentrations of ADX47273 in the absence of cells or in a cell line not expressing mGluR5 to check for direct interference with your detection method.
B. Flat or Weak Response
A flat or very shallow dose-response curve indicates a lack of significant potentiation.
Possible Causes:
-
Suboptimal Orthosteric Agonist Concentration: If the concentration of glutamate is too high (saturating), the potentiating effect of the PAM will be minimal. Conversely, if the agonist concentration is too low, the initial signal may be insufficient to observe potentiation.
-
Low Receptor Expression: The cell line may not express a sufficient number of functional mGluR5 receptors on the cell surface.
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform a full dose-response curve for glutamate to determine its EC₅₀. For PAM screening, an EC₁₀ to EC₂₀ concentration of the agonist is typically used.
-
Confirm Receptor Expression: Verify mGluR5 expression in your cell line using a technique like Western blot, qPCR, or flow cytometry.
-
Verify Compound Activity: Test a fresh stock of ADX47273. If possible, compare its activity to a known batch or a different mGluR5 PAM.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing ADX47273 activity by measuring intracellular calcium mobilization in a cell line expressing mGluR5.
Materials:
-
HEK293 or CHO cells stably expressing mGluR5
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Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
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Pluronic F-127
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Probenecid (optional, to prevent dye extrusion)
-
ADX47273
-
L-Glutamic acid
-
384-well black, clear-bottom microplates
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Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FDSS)
Methodology:
-
Cell Plating: Seed mGluR5-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, often with Pluronic F-127 and probenecid. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of ADX47273 in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).
-
Assay Protocol: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescent plate reader and monitor baseline fluorescence. c. Add the ADX47273 dilutions to the appropriate wells and incubate for a predetermined time (e.g., 5-15 minutes). d. Add a fixed concentration of glutamate (e.g., EC₂₀) to all wells and immediately measure the change in fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ADX47273 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response.
Visualizations
Caption: Simplified signaling pathway of mGluR5 activation and potentiation by ADX47273.
Caption: A workflow for troubleshooting atypical dose-response curves with ADX47273.
References
- 1. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphpad.com [graphpad.com]
- 5. Reproducibility crisis in science or unrealistic expectations? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ADX47273 and Locomotor Activity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ADX47273 in locomotor activity experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected effect of ADX47273 on locomotor activity. What are the common reasons for this?
A1: Several factors can influence the outcome of locomotor studies with ADX47273. Here are some key aspects to consider:
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Animal Model and Stimulant: The effect of ADX47273 on locomotor activity can be highly dependent on the pharmacological model used. For instance, some studies report that ADX47273 reduces amphetamine-induced hyperlocomotion, while it may not affect phencyclidine (PCP)-induced hyperactivity.[1][2] The underlying neurochemical pathways stimulated by amphetamine (dopamine release) and PCP (NMDA receptor antagonism) are different, and ADX47273's modulatory effect on the glutamatergic system may interact differently with each.
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Dosage: ADX47273 has been tested across a wide range of doses (1-100 mg/kg).[1] The optimal dose can vary depending on the animal model and the specific behavioral endpoint. It is crucial to perform a dose-response study to determine the most effective concentration for your experimental setup.
-
Vehicle Preparation and Administration: ADX47273 is a hydrophobic compound, and its solubility can be a critical factor. Improper dissolution can lead to inaccurate dosing and reduced bioavailability. It is recommended to use a vehicle such as a solution containing DMSO and sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to ensure complete solubilization. The route of administration (e.g., intraperitoneal) and the time between administration and behavioral testing are also critical parameters.
-
Acclimation and Habituation: Animals should be properly acclimated to the testing room and apparatus to minimize stress-induced behavioral changes that could confound the effects of the drug.
Q2: We are observing contradictory results in our PCP-induced hyperlocomotion model after ADX47273 administration. What could be the cause?
A2: A study by Schlumberger et al. (2009) reported that ADX47273, at doses up to 100 mg/kg, failed to reduce PCP-induced hyperlocomotion in rats.[1] If you are observing a different outcome, consider the following:
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Experimental Conditions: Subtle differences in experimental protocols, such as the timing of drug administration relative to the PCP challenge, the specific strain of the animal, or the environment of the open field arena, can influence the results.
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Data Analysis: Ensure that your data analysis methods are robust and that you are appropriately accounting for individual variability within your animal cohorts.
Q3: How should we prepare ADX47273 for in vivo administration?
A3: A common method for preparing ADX47273 for intraperitoneal injection involves creating a stock solution in DMSO and then diluting it in a vehicle containing SBE-β-CD in saline.
Example Protocol:
-
Prepare a stock solution of ADX47273 in DMSO (e.g., 25 mg/mL).
-
For a final dosing solution, add the required volume of the DMSO stock solution to a 20% SBE-β-CD solution in saline. For example, to prepare a 1 mL working solution, add 100 μL of the 25 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD in saline and mix thoroughly.[3]
-
Always prepare fresh solutions on the day of the experiment and visually inspect for complete dissolution.
Q4: What is the expected brain penetration of ADX47273?
Data Summary
The following tables summarize quantitative data from studies investigating the effects of ADX47273 on locomotor activity.
Table 1: Effect of ADX47273 on Amphetamine-Induced Hyperlocomotion in Rats
| Dose of ADX47273 (mg/kg, i.p.) | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| 3 and 10 | Reduced hyperlocomotion | [2] |
| 1-10 | Did not reduce spontaneous locomotion and rearings | [2] |
Table 2: Effect of ADX47273 on PCP-Induced Hyperlocomotion in Rats
| Dose of ADX47273 (mg/kg) | Effect on PCP-Induced Hyperlocomotion | Reference |
| up to 100 | Failed to reduce hyperlocomotion | [1] |
Table 3: Other Reported Effects of ADX47273 on Locomotor-Related Behaviors
| Animal Model | Dose of ADX47273 (mg/kg, i.p.) | Observed Effect | Reference |
| Apomorphine-induced climbing in mice | 10-300 | Dose-dependent decrease | [4] |
| Conditioned avoidance response in rats | 100 | Significantly decreased response | [4] |
Experimental Protocols
1. Open Field Test for Locomotor Activity
This protocol is a standard method to assess spontaneous locomotor activity.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is typically equipped with an automated tracking system (e.g., infrared beams or video tracking software).
-
Procedure:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer ADX47273 or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
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Record locomotor activity for a defined period (e.g., 15-60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
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Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
2. Amphetamine-Induced Hyperlocomotion
This model is used to screen for potential antipsychotic properties.
-
Procedure:
-
Follow the general procedure for the open field test.
-
Administer ADX47273 or vehicle.
-
After the appropriate pre-treatment time, administer amphetamine (e.g., 1-2 mg/kg, i.p.).
-
Immediately place the animal in the open field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
3. PCP-Induced Hyperlocomotion
This is another common model for screening antipsychotic candidates.
-
Procedure:
-
Follow the general procedure for the open field test.
-
Administer ADX47273 or vehicle.
-
After the pre-treatment period, administer PCP (e.g., 2-5 mg/kg, s.c. or i.p.).
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Place the animal in the open field arena and record locomotor activity for a defined period (e.g., 60-90 minutes).
-
Visualizations
Signaling Pathway of mGluR5
Caption: Simplified signaling pathway of the mGluR5 receptor.
Troubleshooting Workflow for Unexpected Locomotor Activity Results
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Adx 47273 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving Adx 47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate.[2] This modulation occurs at a binding site distinct from the glutamate binding site.[3] By potentiating mGluR5 signaling, this compound can influence downstream pathways involved in synaptic plasticity and neuronal excitability.
Q2: What are the key in vitro applications of this compound?
A2: this compound is commonly used in in vitro studies to investigate the role of mGluR5 in various cellular processes. Key applications include:
-
Calcium Mobilization Assays: To measure the potentiation of glutamate-induced intracellular calcium release in cells expressing mGluR5.
-
Long-Term Potentiation (LTP) Studies: To examine the effect of mGluR5 modulation on synaptic plasticity in hippocampal slices.[1]
-
Neuroprotection Assays: To assess the potential of mGluR5 modulation to protect neurons from excitotoxicity.
-
Signaling Pathway Analysis: To dissect the downstream signaling cascades activated by mGluR5 potentiation, such as the Gq/11α-IP3-IP3R-Ca2+ pathway.[4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be prepared in a vehicle such as 10% DMSO in corn oil. It is important to use freshly opened DMSO as it can be hygroscopic, which may affect solubility. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High variability in calcium mobilization assay results.
-
Question: My calcium mobilization assay shows inconsistent results between wells and experiments. What could be the cause?
-
Answer: Variability in calcium mobilization assays can arise from several factors:
-
Cell Health and Density: Ensure cells are healthy, not overgrown, and plated at a consistent density. Stressed or overly confluent cells can exhibit altered receptor expression and signaling.
-
Glutamate Concentration: The concentration of glutamate used to co-stimulate with this compound is critical. Use a concentration that elicits a submaximal response (e.g., EC20) to allow for a clear window of potentiation.
-
Compound Solubility: Ensure this compound is fully dissolved in your assay buffer. Precipitation can lead to inaccurate concentrations. Consider a brief sonication if solubility issues are suspected.
-
Incubation Times: Standardize incubation times with both this compound and glutamate to ensure consistent receptor modulation and activation.
-
Issue 2: Inconsistent effects of this compound in Long-Term Potentiation (LTP) experiments.
-
Question: I am not observing a consistent enhancement of LTP with this compound in my hippocampal slice preparations. Why might this be?
-
Answer: The effect of this compound on LTP can be influenced by the specific experimental conditions:
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Stimulation Protocol: The strength and pattern of the electrical stimulation used to induce LTP are critical. This compound may have a more pronounced effect on specific forms of LTP (e.g., protein-synthesis dependent late-LTP versus early-LTP).[1]
-
Endogenous Glutamate Levels: As a PAM, the effect of this compound is dependent on the presence of endogenous glutamate. Experimental conditions that alter basal glutamate levels can impact the observed effect.
-
Receptor Desensitization: Prolonged exposure to high concentrations of glutamate or the PAM could lead to receptor desensitization. Ensure appropriate washout periods if conducting multiple stimulations.
-
In Vivo Experimentation
Issue 3: Difficulty in determining the optimal in vivo dosage.
-
Question: How do I establish an effective and non-toxic dose of this compound for my in vivo studies?
-
Answer: Determining the optimal in vivo dose requires a systematic approach:
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Literature Review: Start by reviewing published studies that have used this compound in similar animal models to get a range of effective doses.[6][7]
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Dose-Response Studies: Conduct a dose-response study to determine the minimal effective dose and to identify a potential therapeutic window. Monitor for both efficacy in the desired behavioral paradigm and any signs of adverse effects.
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Pharmacokinetic (PK) Analysis: If possible, perform PK studies to understand the absorption, distribution, metabolism, and excretion of this compound in your animal model. This will help in designing an optimal dosing regimen.
-
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Cell Type | Condition | Value | Reference |
| EC50 | HEK 293 cells expressing rat mGlu5 | Potentiation of 50 nM glutamate response | 0.17 ± 0.03 µM | [8] |
| EC50 | Primary astrocyte cultures | Potentiation of 300 nM glutamate response | 0.23 ± 0.07 µM | [8] |
| Ki | HEK 293 cell membranes expressing mGlu5 | Inhibition of [3H]MPEP binding | 4.3 ± 0.5 µM | [8] |
Table 2: Reported In Vivo Dosages of this compound in Rodent Models
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Rat | 10 mg/kg, i.p. | Increased ERK and CREB phosphorylation in prefrontal cortex and hippocampus | [8] |
| Rat | 10-100 mg/kg, i.p. | Dose-dependent decrease in avoidance responding | [8] |
| Mouse | 10-300 mg/kg, i.p. | Dose-dependent decrease in apomorphine-induced climbing | [8] |
| Rat | 1-50 mg/kg, i.p. | Increased novel object recognition and reduced impulsivity | [8] |
| Rat | 30 mg/kg, i.p. | Attenuated deficits in reversal learning | [6] |
Experimental Protocols
Calcium Mobilization Assay
-
Cell Culture: Plate HEK293 cells stably expressing mGluR5 in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Remove the cell culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the this compound solutions to the wells and incubate for a predetermined time (e.g., 5-15 minutes) to allow for receptor modulation.
-
Glutamate Stimulation: Add a sub-maximal concentration (EC20) of glutamate to the wells to stimulate the mGluR5 receptor.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 for potentiation.
Mandatory Visualization
Caption: mGluR5 signaling pathway potentiated by this compound.
Caption: Workflow for a calcium mobilization assay with this compound.
References
- 1. Differential effect of the mGlu5 receptor positive allosteric modulator ADX-47273 on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Modulation of Type 5 Metabotropic Glutamate Receptor-Mediated Intracellular Calcium Mobilization by Regulator of G Protein Signaling 4 (RGS4) in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vivo Analysis of ADX47273 and Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the novel mGluR5 positive allosteric modulator, ADX47273, and typical antipsychotics. The following sections present a comprehensive overview of their distinct mechanisms of action, efficacy in established animal models of psychosis, and differential side-effect profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
Typical antipsychotics, such as haloperidol (B65202), primarily exert their therapeutic effects through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway.[1][2] This blockade is effective in mitigating the positive symptoms of psychosis.[1] However, non-selective antagonism of D2 receptors in other brain regions, like the nigrostriatal pathway, is associated with a high incidence of extrapyramidal side effects (EPS).[3][4]
In contrast, ADX47273 represents a novel therapeutic approach by positively modulating the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[5] As a positive allosteric modulator (PAM), ADX47273 does not directly activate the mGluR5 receptor but enhances its response to the endogenous ligand, glutamate.[5] This modulation of the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia, offers a potential antipsychotic effect without direct interaction with dopamine receptors.[5][6]
Signaling Pathway Diagrams
The distinct mechanisms of ADX47273 and typical antipsychotics are visually represented in the following signaling pathway diagrams.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of chronic haloperidol treatment on the expression of fear memory and fear memory extinction in the cued fear‐conditioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JL 13, An Atypical Antipsychotic: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ADX47273 with mGlu5 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the on-target effects of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The focus is on the use of selective mGlu5 antagonists, providing supporting experimental data and detailed protocols.
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the mGlu5 receptor, a class C G protein-coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1][2] As a PAM, ADX47273 enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor on its own. Validating that the observed effects of ADX47273 are indeed mediated by its interaction with the mGlu5 receptor is a critical step in its pharmacological characterization. This is typically achieved by demonstrating that a selective mGlu5 antagonist can block the effects of ADX47273.
This guide explores the use of well-characterized mGlu5 negative allosteric modulators (NAMs), such as MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), to confirm the on-target activity of ADX47273. These antagonists bind to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site, and non-competitively inhibit receptor activation.[3]
Quantitative Comparison of ADX47273 and mGlu5 Antagonists
The following table summarizes key quantitative data for ADX47273 and the prototypical mGlu5 antagonist, MPEP. This data is essential for designing and interpreting validation studies.
| Compound | Mechanism of Action | Target | Key Parameters | Reference |
| ADX47273 | Positive Allosteric Modulator (PAM) | mGlu5 Receptor | EC₅₀: 170 nM (for potentiation of a 50 nM glutamate response in a fluorometric Ca²⁺ assay) | [1][2] |
| Kᵢ: 4.3 µM (for competition with [³H]MPEP binding) | [1][2] | |||
| MPEP | Negative Allosteric Modulator (NAM) / Non-competitive Antagonist | mGlu5 Receptor | IC₅₀: ~10-100 nM (typical range in functional assays) | |
| MTEP | Negative Allosteric Modulator (NAM) / Non-competitive Antagonist | mGlu5 Receptor | IC₅₀: ~2-20 nM (typically more potent than MPEP) |
Experimental Validation of On-Target Effects
The primary method to validate the on-target effects of ADX47273 is to demonstrate that its potentiation of the glutamate response is blocked by a selective mGlu5 antagonist. The competitive binding data, showing that ADX47273 displaces the binding of the radiolabeled mGlu5 antagonist [³H]MPEP, provides strong evidence that they share a common allosteric binding site.[1][2]
A functional validation assay would involve co-administering ADX47273 and an antagonist like MPEP or MTEP and observing a reversal of the ADX47273-mediated potentiation of the glutamate response.
Below are detailed protocols for key in vitro experiments that can be employed for this validation.
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of the Gq-coupled mGlu5 receptor.
-
Cell Line: HEK293 or CHO cells stably expressing the human or rat mGlu5 receptor.
-
Reagents:
-
ADX47273
-
MPEP or MTEP
-
Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
-
Procedure:
-
Seed the mGlu5-expressing cells in 96- or 384-well black, clear-bottom microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the mGlu5 antagonist (e.g., MPEP).
-
Pre-incubate the cells with the antagonist or vehicle for a specified period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration of ADX47273 (e.g., its EC₅₀ concentration).
-
Immediately following the addition of ADX47273, add a fixed, low concentration of glutamate (e.g., EC₂₀) to stimulate the receptor.
-
Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to determine the intracellular calcium levels.
-
-
Data Analysis: Plot the glutamate-induced calcium response in the presence of ADX47273 against the concentration of the antagonist. The data should demonstrate a concentration-dependent inhibition of the ADX47273-potentiated response by the antagonist.
2. Phosphoinositide (PI) Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream signaling product of Gq-coupled receptor activation.
-
Cell Line: As above.
-
Reagents:
-
ADX47273
-
MPEP or MTEP
-
Glutamate
-
myo-[³H]inositol
-
LiCl
-
Dowex AG1-X8 resin
-
-
Procedure:
-
Label the cells with myo-[³H]inositol overnight.
-
Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol monophosphatase) for 10-15 minutes.
-
Add the mGlu5 antagonist (e.g., MTEP) at various concentrations and incubate for 15-30 minutes.
-
Add a fixed concentration of ADX47273.
-
Stimulate the cells with a sub-maximal concentration of glutamate for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and separate the [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography (Dowex resin).
-
Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
-
Data Analysis: Similar to the calcium mobilization assay, the results should show a concentration-dependent inhibition of the ADX47273-enhanced, glutamate-stimulated IP accumulation by the mGlu5 antagonist.
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: mGlu5 receptor signaling pathway with binding sites for glutamate, ADX47273, and antagonists.
Caption: Experimental workflow for validating ADX47273's on-target effects using an mGlu5 antagonist.
References
A Comparative Analysis of ADX47273 and MPEP: Modulating the mGluR5 Pathway from Opposite Ends
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two pivotal allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): the positive allosteric modulator (PAM) ADX47273 and the negative allosteric modulator (NAM) MPEP. This document outlines their contrasting mechanisms of action, presents a compilation of their in vitro and in vivo pharmacological data, and provides detailed experimental methodologies for key assays.
The metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory.[1] Its dysfunction has been implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, anxiety, and Fragile X syndrome.[2][3][4] Allosteric modulation of mGluR5, which involves the binding of ligands to a site distinct from the glutamate binding site, offers a sophisticated approach to fine-tune receptor activity.[1] This guide focuses on two instrumental research compounds: ADX47273, which enhances the receptor's response to glutamate, and MPEP, which attenuates it.
Mechanism of Action: A Tale of Two Modulators
ADX47273 is a potent and selective positive allosteric modulator (PAM) of the mGluR5 receptor.[5] It does not activate the receptor on its own but potentiates the response to the endogenous agonist, glutamate.[6] This leads to an enhancement of mGluR5-mediated signaling cascades.[7] In contrast, MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a selective non-competitive antagonist that functions as a negative allosteric modulator (NAM).[8] It binds to an allosteric site on the mGluR5 receptor to inhibit its activation by glutamate.[9] MPEP has been a foundational tool in elucidating the physiological roles of mGluR5.[10]
In Vitro Pharmacological Profile
The opposing effects of ADX47273 and MPEP are clearly demonstrated in in vitro assays that measure their potency and binding affinity. The following tables summarize key quantitative data from various studies.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| ADX47273 | Calcium Mobilization (potentiation of glutamate response) | HEK293 cells expressing rat mGluR5 | EC₅₀ | 0.17 µM | [5] |
| Calcium Mobilization (potentiation of glutamate response) | Primary astrocyte cultures | EC₅₀ | 0.23 µM | [5] | |
| [³H]MPEP Binding Competition | HEK293 cell membranes expressing rat mGluR5 | Kᵢ | 4.3 µM | [5] | |
| MPEP | Quisqualate-stimulated Phosphoinositide Hydrolysis Inhibition | L(tk-) cells | IC₅₀ | 36 nM | [2] |
| Binding Affinity | Kᵢ | 16 nM | [10] |
Table 1: Comparative In Vitro Potency and Affinity of ADX47273 and MPEP.
Preclinical In Vivo Effects: A Comparative Overview
Direct head-to-head in vivo comparative studies between ADX47273 and MPEP are limited. However, by examining their effects in similar preclinical models, we can infer their contrasting pharmacological profiles.
| Therapeutic Area | Animal Model | ADX47273 (PAM) | MPEP (NAM) |
| Psychosis | Amphetamine-induced hyperlocomotion (rats) | Reduced hyperlocomotion (MED = 100 mg/kg, i.p.)[7] | Limited data in this specific direct comparison, but NAMs are generally studied for anxiolytic and antidepressant effects. |
| Conditioned Avoidance Responding (rats) | Reduced responding (MED = 30 mg/kg, i.p.)[7] | Not typically evaluated in this model. | |
| Apomorphine-induced climbing (mice) | Decreased climbing (MED = 100 mg/kg, i.p.)[7] | Not typically evaluated in this model. | |
| Anxiety | Elevated Plus Maze | Generally, PAMs are not primarily investigated for anxiolytic effects. | Anxiolytic-like effects observed.[9] |
| Conflict Drinking Test (rats) | Not typically evaluated in this model. | Anxiolytic-like effects observed.[11] | |
| Cognition | Novel Object Recognition (rats) | Increased novel object recognition (MED = 1 mg/kg, i.p.)[7] | Can impair spatial working memory and instrumental learning.[12] |
| Fragile X Syndrome | fmr1 knockout mice | Not a primary focus of published ADX47273 studies. | Rescued phenotypes such as audiogenic seizures and abnormal open-field behavior.[3] |
Table 2: Summary of Preclinical In Vivo Effects of ADX47273 and MPEP in Relevant Animal Models. (MED = Minimal Effective Dose)
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided.
Caption: mGluR5 signaling pathway and modulation by ADX47273 and MPEP.
Caption: Workflow for the Elevated Plus Maze test to assess anxiety-like behavior.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay (for PAM activity)
Objective: To determine the potency of a PAM (e.g., ADX47273) in potentiating the glutamate-induced calcium response in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are plated into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer solution containing varying concentrations of the PAM (ADX47273) is added to the wells.
-
Glutamate Stimulation: After a brief incubation with the PAM, a sub-maximal concentration of glutamate (e.g., EC₂₀) is added to the wells to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation of the glutamate response by the PAM is calculated, and the EC₅₀ value (the concentration of the PAM that produces 50% of its maximal effect) is determined by fitting the data to a four-parameter logistic equation.
In Vivo Novel Object Recognition (NOR) Test (for cognitive effects)
Objective: To assess the effects of a compound on recognition memory in rodents.
Methodology:
-
Habituation: On day 1, each rat is individually placed in an open-field arena (e.g., 40 x 40 x 40 cm) for 10 minutes to habituate to the environment.
-
Familiarization (Training): On day 2, two identical objects are placed in the arena. The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented toward it.
-
Drug Administration: Immediately after the familiarization phase, the rat is administered the test compound (e.g., ADX47273) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: After a retention interval (e.g., 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for 5 minutes, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Conclusion
ADX47273 and MPEP represent two sides of the same coin in the pharmacological modulation of mGluR5. As a PAM, ADX47273 enhances mGluR5 signaling and has shown pro-cognitive and antipsychotic-like effects in preclinical models.[7] Conversely, as a NAM, MPEP dampens mGluR5 activity and has demonstrated anxiolytic-like properties and potential therapeutic value in conditions like Fragile X syndrome.[3][9] The comparative data and methodologies presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of targeting the mGluR5 receptor. The distinct in vivo profiles of these compounds underscore the complex role of mGluR5 in the CNS and highlight the potential for developing highly specific modulators for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the Positive Allosteric Modulator of Metabotropic Glutamate Receptor 5, VU-29, on Maintenance Association between Environmental Cues and Rewarding Properties of Ethanol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of ADX-47273 and Second-Generation mGluR5 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator (PAM), ADX-47273, with second-generation mGluR5 PAMs. The development of second-generation PAMs has been driven by the need to overcome the limitations of earlier compounds, focusing on improved pharmacokinetic profiles, enhanced selectivity, and refined mechanisms of action. This document synthesizes available experimental data to facilitate an informed selection of research compounds and to provide a comprehensive overview of the evolution of these critical pharmacological tools.
Introduction to mGluR5 and Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has established it as a significant therapeutic target. Positive allosteric modulators of mGluR5 offer a nuanced therapeutic strategy as they do not directly activate the receptor but rather enhance its response to the endogenous ligand, glutamate. This mechanism allows for a more refined and temporally controlled modulation of receptor activity compared to direct-acting agonists.
First-generation mGluR5 PAMs, such as ADX-47273, demonstrated promising preclinical efficacy, validating the therapeutic potential of targeting mGluR5. However, these early compounds often presented challenges, including suboptimal pharmacokinetic properties and, in some cases, off-target effects or intrinsic agonist activity. Second-generation PAMs were developed to address these shortcomings, with a focus on creating "pure PAMs" that lack direct receptor agonism, thereby preserving the natural, activity-dependent signaling of the glutamate system.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo pharmacological properties of ADX-47273 and representative second-generation mGluR5 PAMs, VU0360172 and VU0409551. It is important to note that direct head-to-head comparative studies are limited, and data are often compiled from separate publications.
In Vitro Pharmacological Profile
| Compound | Generation | EC₅₀ (Potentiation) | Intrinsic Activity | Key Features |
| ADX-47273 | First | ~170 nM (rat mGluR5)[1] | Reported to have some ago-PAM activity[1] | Early benchmark mGluR5 PAM with demonstrated preclinical antipsychotic-like and procognitive effects.[1][2] |
| VU0360172 | Second | ~16 nM (rat mGluR5)[3] | Pure PAM; no intrinsic agonist activity in calcium mobilization assays. | High potency and selectivity with improved pharmacokinetic properties suitable for in vivo studies.[3] |
| VU0409551 | Second | ~235 nM (rat mGluR5) | Pure PAM; no intrinsic agonist activity in calcium mobilization assays. | Exhibits stimulus bias; potentiates Gαq-mediated signaling but not mGluR5 modulation of NMDAR currents.[4] |
In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Dose Range | Efficacy |
| ADX-47273 | Amphetamine-Induced Hyperlocomotion | Rat | 3-10 mg/kg i.p. | Reduced hyperlocomotion, suggesting antipsychotic-like activity.[5] |
| Novel Object Recognition | Rat | 1-10 mg/kg i.p. | Increased novel object recognition, indicating procognitive effects.[6] | |
| VU0360172 | Sub-chronic PCP Model (Cognitive Deficits) | Rat | 10-20 mg/kg | Alleviated cognitive deficits. Had a significant effect on reducing p-MAPK levels.[7] |
| VU0409551 | Sub-chronic PCP Model (Cognitive Deficits) | Rat | 10-20 mg/kg | Alleviated cognitive deficits. Induced a significant decrease in p-AKT expression.[7] |
| MK-801-Induced Hyperlocomotion | Rat | 10-100 mg/kg | Reversed hyperlocomotion with a minimal effective dose of 10 mg/kg.[4] | |
| Amphetamine-Induced Hyperlocomotion | Rat | 3-100 mg/kg | Dose-dependently reversed hyperlocomotion with an ED₅₀ of 5.9 mg/kg.[4] |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Cascade
The canonical signaling pathway for mGluR5 involves its coupling to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Some mGluR5 PAMs, like VU0409551, exhibit biased agonism, selectively potentiating certain downstream pathways over others.
Experimental Workflow: Calcium Mobilization Assay
This assay is a fundamental in vitro method to determine the potency and intrinsic activity of mGluR5 PAMs. It measures the increase in intracellular calcium following receptor activation in a cell line expressing mGluR5.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
This in vivo model is widely used to assess the potential antipsychotic-like activity of test compounds. The ability of a compound to attenuate the locomotor hyperactivity induced by amphetamine is predictive of antipsychotic efficacy.
Detailed Experimental Protocols
Calcium Mobilization Assay
Objective: To quantify the potentiation of glutamate-induced intracellular calcium mobilization by mGluR5 PAMs.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Assay medium: DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Test compounds (ADX-47273, second-generation PAMs) and L-glutamate.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed HEK293-rat mGluR5 cells at a density of 50,000 cells/well in poly-d-lysine-coated 96-well plates and incubate overnight.[8]
-
Dye Loading: On the day of the assay, load the cells with a calcium indicator dye like Fluo-4 AM, typically in a buffer containing probenecid to prevent dye leakage. Incubate at 37°C for 45-60 minutes.[9]
-
Compound Addition: Wash the cells to remove extracellular dye. Add the test PAM at various concentrations or vehicle to the wells.
-
Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Add a sub-maximal (EC₂₀) concentration of glutamate to the wells and immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for at least 60-120 seconds to capture the peak calcium response.[9]
-
Data Analysis: Normalize the fluorescence response to the maximal response induced by a saturating concentration of glutamate. Plot concentration-response curves to determine the EC₅₀ of the PAM's potentiation effect.
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the antipsychotic-like potential of mGluR5 PAMs by measuring their ability to reverse amphetamine-induced hyperlocomotion.
Materials:
-
Male Sprague-Dawley rats.
-
Open-field activity monitoring chambers equipped with infrared beams.
-
D-amphetamine sulfate.
-
Test compounds (ADX-47273, second-generation PAMs) and vehicle.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Place each rat individually into an open-field chamber for a 30-minute habituation period to establish baseline activity.[10]
-
Pretreatment: Following habituation, administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical pretreatment time is 30 minutes.[10]
-
Induction of Hyperlocomotion: Administer D-amphetamine (e.g., 0.5-1 mg/kg, s.c.) to induce hyperlocomotion.[4][11]
-
Data Collection: Immediately after amphetamine injection, place the rats back into the open-field chambers and record locomotor activity for 60-120 minutes. Parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).[10]
-
Data Analysis: Analyze the locomotor activity data, often in time bins (e.g., 5 or 10 minutes), to observe the time course of the effects. Compare the total activity over the entire session between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced activity by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.
Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the procognitive effects of mGluR5 PAMs by assessing their impact on recognition memory.
Materials:
-
Male rats.
-
Open-field arena.
-
Two sets of identical objects and one set of novel objects. The objects should be of similar size but differ in shape and texture.
-
Video recording and analysis software.
Procedure:
-
Habituation: Acclimate the rats to the testing room. On the first day, allow each rat to freely explore the empty open-field arena for a set period (e.g., 5-10 minutes) to habituate to the environment.[12][13]
-
Familiarization/Training Trial (Day 2): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore for a defined period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose.[12][14]
-
Test Trial (Day 2 or 3, after a retention interval): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for a set duration (e.g., 5 minutes).[12]
-
Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups to assess the procognitive effects of the test compound.
Conclusion
The evolution from first- to second-generation mGluR5 PAMs represents a significant advancement in the development of more refined and potentially safer therapeutic agents. While ADX-47273 was instrumental in validating the therapeutic concept, second-generation compounds like VU0360172 and VU0409551 offer improved potency, selectivity, and pharmacokinetic properties. Furthermore, the discovery of biased agonism, as seen with VU0409551, opens new avenues for selectively targeting specific signaling pathways to maximize therapeutic benefit while minimizing potential side effects. The choice of a specific mGluR5 PAM for research should be guided by the specific experimental question, considering the compound's potency, intrinsic activity, and unique signaling profile.
References
- 1. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. imrpress.com [imrpress.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. A Protocol to Assess Time-of-Day-Dependent Learning and Memory in Mice Using the Novel Object Recognition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
Cross-Study Validation of ADX47273: A Comparative Analysis of its Behavioral Effects
For Immediate Release
FRANKFURT, Germany – December 21, 2025 – This guide provides a comprehensive cross-study validation of the behavioral effects of ADX47273, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGluR5 modulation for central nervous system (CNS) disorders. This document summarizes quantitative data from key preclinical studies, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
ADX47273 has demonstrated promising antipsychotic-like and anxiolytic-like properties in a variety of preclinical models. This guide synthesizes findings from multiple studies to provide a comparative overview of ADX47273's efficacy relative to established antipsychotics and other glutamatergic modulators. The data presented herein supports the continued investigation of ADX47273 as a potential novel therapeutic agent.
Comparative Efficacy of ADX47273 in Models of Psychosis
ADX47273 has been evaluated in several rodent models predictive of antipsychotic activity, including the conditioned avoidance response (CAR) test and psychostimulant-induced hyperlocomotion and prepulse inhibition (PPI) deficits.
Conditioned Avoidance Response (CAR)
In the CAR model, a test of antipsychotic-like activity, ADX47273 was compared to the typical antipsychotic haloperidol (B65202) and the atypical antipsychotics olanzapine (B1677200) and aripiprazole. At a dose of 100 mg/kg, ADX47273 significantly attenuated conditioned avoidance behavior in rats, an effect also observed with the comparator drugs. Notably, unlike haloperidol, ADX47273 did not induce catalepsy at this effective dose, suggesting a lower risk of extrapyramidal side effects.
| Compound | Dose (mg/kg) | Species | Effect on Conditioned Avoidance Response | Catalepsy Induction | Reference |
| ADX47273 | 100 | Rat | Attenuation | No | |
| Haloperidol | 0.25 | Rat | Attenuation | Yes | |
| Olanzapine | 2.5 | Rat | Attenuation | Not specified | |
| Aripiprazole | 10 | Rat | Attenuation | No |
Psychostimulant-Induced Hyperlocomotion
The ability of ADX47273 to reverse hyperlocomotion induced by phencyclidine (PCP) and amphetamine has been assessed.
-
PCP-Induced Hyperlocomotion: ADX47273, at doses up to 100 mg/kg, failed to reduce PCP-induced hyperlocomotion. This profile was similar to aripiprazole, whereas olanzapine and haloperidol were effective in this model.
-
Amphetamine-Induced Hyperlocomotion: In contrast, ADX47273 (at 3 and 10 mg/kg) effectively reduced amphetamine-induced hyperlocomotion in rats. This effect was comparable to that of haloperidol, aripiprazole, and olanzapine. The mGluR2/3 agonist LY354740 was inactive in this model. An important distinction is that ADX47273 did not reduce spontaneous locomotion at effective doses, suggesting a lack of sedative side effects.
| Compound | Dose (mg/kg) | Psychostimulant | Species | Effect on Hyperlocomotion | Effect on Spontaneous Locomotion | Reference |
| ADX47273 | 3, 10 | Amphetamine | Rat | Reduction | No effect | |
| ADX47273 | up to 100 | PCP | Rat | No effect | Not specified | |
| Haloperidol | 0.1, 0.2 | Amphetamine | Rat | Reduction | Reduction | |
| Olanzapine | 2.5, 5 | Amphetamine | Rat | Reduction | Reduction | |
| Aripiprazole | 1.25, 5 | Amphetamine | Rat | Reduction | Reduction | |
| LY354740 | 1-10 | Amphetamine | Rat | No effect | Not specified |
Prepulse Inhibition (PPI) Deficits
ADX47273 was evaluated for its ability to reverse apomorphine-induced deficits in PPI, a measure of sensorimotor gating that is disrupted in schizophrenia. At a dose of 30 mg/kg, ADX47273 reversed these deficits. This effect was also seen with haloperidol and aripiprazole. Interestingly, neither the mGluR2/3 agonist LY354740 nor olanzapine were effective in this specific paradigm.
| Compound | Dose (mg/kg) | Species | Effect on Apomorphine-Induced PPI Deficit | Reference |
| ADX47273 | 30 | Rat | Reversal | |
| Haloperidol | 0.1, 0.2 | Rat | Reversal | |
| Aripiprazole | 5, 10 | Rat | Reversal | |
| Olanzapine | 1.25-5 | Rat | No effect | |
| LY354740 | 1-10 | Rat | No effect |
Anxiolytic-like Profile of ADX47273
While the primary focus of many studies has been on psychosis models, the role of mGluR5 in anxiety suggests a potential anxiolytic effect for ADX47273. Preclinical studies in rodent models of anxiety, such as the elevated plus-maze and Vogel conflict test, are ongoing to fully characterize this profile. Preliminary data suggest that mGluR5 PAMs can produce anxiolytic-like effects.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methods underlying these findings, the following diagrams are provided.
Figure 1: Simplified mGluR5 Signaling Pathway.
Confirming the On-Target Mechanism of ADX47273 in mGluR5 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator (PAM), ADX47273. It outlines the established mechanism of action of ADX47273 and contrasts its effects with the known phenotype of mGluR5 knockout animal models to infer the on-target activity of the compound. This guide also presents data on alternative mGluR modulators for a comprehensive comparison.
ADX47273: A Positive Allosteric Modulator of mGluR5
ADX47273 is a potent, selective, and brain-penetrant positive allosteric modulator of the mGluR5 receptor.[1] It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation has been shown to have antipsychotic-like and procognitive effects in preclinical studies.
Mechanism of Action
ADX47273 binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The potentiation of mGluR5 signaling by ADX47273 leads to downstream effects, including the modulation of intracellular calcium levels and activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. This ultimately influences neuronal excitability and synaptic plasticity.
The Litmus Test: mGluR5 Knockout Models
To definitively confirm that the pharmacological effects of a compound like ADX47273 are mediated through its intended target, studies in knockout animal models are crucial. In these models, the gene encoding the target protein (in this case, mGluR5) is deleted. Consequently, if the compound's effects are on-target, they should be absent in the knockout animals.
While direct studies administering ADX47273 to mGluR5 knockout mice were not identified in the conducted search, the established phenotype of these mice provides a strong basis for inferring the on-target mechanism of ADX47273.
Phenotype of mGluR5 Knockout Mice
Studies on mGluR5 knockout mice have revealed a distinct set of behavioral and physiological characteristics, many of which are directly opposed to the effects observed with ADX47273 administration in wild-type animals.
| Feature | mGluR5 Knockout Mice Phenotype | Expected Effect of ADX47273 in Wild-Type Animals |
| Long-Term Potentiation (LTP) | Impaired hippocampal LTP.[2] | Potentiates hippocampal LTP. |
| Spatial Learning and Memory | Deficits in NMDA-dependent memory tasks such as the Morris water maze.[2] | Enhances performance in spatial learning tasks. |
| Prepulse Inhibition (PPI) | Deficits in PPI, a measure of sensorimotor gating. | Reverses apomorphine-induced deficits in PPI.[3] |
| Locomotor Activity | Altered responses to psychostimulants. | Attenuates amphetamine-induced hyperlocomotion.[3] |
The contrasting phenotypes strongly suggest that the procognitive and antipsychotic-like effects of ADX47273 are mediated through its positive modulation of mGluR5. The absence of the receptor in knockout models would logically lead to an absence of these compound-induced effects.
Experimental Protocols
While a direct comparative study is unavailable, a hypothetical experimental design to confirm the mechanism of ADX47273 would involve the following key experiments:
Behavioral Assays
-
Morris Water Maze: To assess spatial learning and memory. Wild-type and mGluR5 knockout mice would be treated with ADX47273 or vehicle. It is expected that ADX47273 would improve performance in wild-type mice but have no effect in knockout mice.
-
Prepulse Inhibition Test: To evaluate sensorimotor gating. A psychostimulant like apomorphine (B128758) would be used to induce PPI deficits. It is anticipated that ADX47273 would rescue this deficit in wild-type but not in knockout mice.
-
Amphetamine-Induced Hyperlocomotion: To measure antipsychotic-like activity. The ability of ADX47273 to reduce amphetamine-induced hyperactivity would be compared between wild-type and knockout animals.
Electrophysiological Recordings
-
In Vitro Hippocampal Slice Electrophysiology: To measure long-term potentiation (LTP) in the hippocampus. Brain slices from wild-type and mGluR5 knockout mice would be treated with ADX47273. The prediction is that ADX47273 would enhance LTP in wild-type slices but have no effect in slices from knockout mice.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental logic, the following diagrams are provided.
Caption: mGluR5 signaling pathway modulated by ADX47273.
Caption: Experimental workflow for validating ADX47273's mechanism.
Comparison with Alternative mGluR Modulators
A variety of other allosteric modulators targeting different metabotropic glutamate receptors are in development. Understanding their distinct mechanisms is crucial for targeted therapeutic strategies.
| Compound Class | Target | Mechanism | Potential Therapeutic Area |
| mGluR2 PAMs | mGluR2 | Positive Allosteric Modulation | Schizophrenia, Anxiety |
| mGluR4 PAMs | mGluR4 | Positive Allosteric Modulation | Parkinson's Disease |
| mGluR5 NAMs | mGluR5 | Negative Allosteric Modulation | Fragile X Syndrome, GERD |
| mGluR2/3 Agonists | mGluR2, mGluR3 | Orthosteric Agonism | Schizophrenia, Anxiety |
Conclusion
References
- 1. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mice Lacking Metabotropic Glutamate Receptor 5 Show Impaired Learning and Reduced CA1 Long-Term Potentiation (LTP) But Normal CA3 LTP - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ADX47273: A Comparative Guide to Novel mGluR5 Positive Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator (PAM) ADX47273 against other novel modulators. This document synthesizes key preclinical data to facilitate informed decisions in the selection of research compounds and to provide a comprehensive overview of the evolving landscape of mGluR5 therapeutics.
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, anxiety, and cognitive deficits. Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing mGluR5 activity by potentiating the receptor's response to the endogenous ligand, glutamate. This guide benchmarks the well-characterized mGluR5 PAM, ADX47273, against other notable first and second-generation novel modulators, focusing on their comparative pharmacology, efficacy, and pharmacokinetic profiles.
Quantitative Data Comparison
The following tables provide a structured summary of the in vitro potency, in vivo efficacy, and pharmacokinetic properties of ADX47273 and other key mGluR5 PAMs, including 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) and N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide (VU0360172).
Table 1: In Vitro Pharmacology of mGluR5 Positive Allosteric Modulators
| Compound | Chemical Class | Assay Type | Potency (EC₅₀) | Selectivity | Intrinsic Agonist Activity | Reference |
| ADX47273 | Oxadiazole Piperidine | Calcium Mobilization (rat mGluR5) | 170 nM | Selective for mGluR5 | Weak agonist-like activity at >1 µM | [1] |
| CDPPB | Pyrazole Benzamide | Calcium Mobilization (human mGluR5) | ~27 nM | Selective for mGluR5 | Weak agonist-like activity at higher concentrations | |
| VU0360172 | Nicotinamide | Calcium Mobilization | Not explicitly stated, but potent | Selective for mGluR5 | Lacks intrinsic agonist activity ("pure PAM") | [2] |
Table 2: In Vivo Efficacy in Preclinical Models of Psychosis and Cognition
| Compound | Animal Model | Behavioral Endpoint | Effective Dose Range | Reference |
| ADX47273 | Amphetamine-induced hyperlocomotion (rat) | Reduction in locomotor activity | 3 - 10 mg/kg, i.p. | [3] |
| Apomorphine-induced deficits in prepulse inhibition (rat) | Reversal of deficits | 30 mg/kg, i.p. | [3][4] | |
| Novel Object Recognition (rat) | Improved recognition memory | 1 mg/kg, i.p. | [1] | |
| CDPPB | Amphetamine-induced hyperlocomotion (rat) | Reduction in locomotor activity | 30 mg/kg, i.p. | |
| MK-801-induced cognitive deficits (rat) | Reversal of deficits | 3 - 10 mg/kg | [5] | |
| VU0360172 | Sub-chronic PCP-induced cognitive deficits (rat) | Alleviation of cognitive deficits | 10 - 20 mg/kg | [6] |
| Amphetamine-induced hyperlocomotion (rat) | Reversal of hyperlocomotion | 56.6 mg/kg, p.o. | [4] |
Table 3: Comparative Pharmacokinetic Properties
| Compound | Brain Penetration | Oral Bioavailability | Key Characteristics | Reference |
| ADX47273 | Good | Not explicitly stated, but active orally | Favorable in vivo CNS exposure | [1] |
| CDPPB | Brain penetrant | Suitable for in vivo studies | One of the first systemically active mGluR5 PAMs | |
| VU0360172 | Good | Orally active | Developed to improve upon the properties of earlier PAMs | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Intracellular Calcium Mobilization Assay
This functional assay is a primary method for determining the potency and efficacy of mGluR5 PAMs by measuring the increase in intracellular calcium following receptor activation.
Objective: To determine the half-maximal effective concentration (EC₅₀) of mGluR5 PAMs.
Materials:
-
HEK293 or CHO cells stably expressing human or rat mGluR5.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (ADX47273 and other mGluR5 modulators).
-
mGluR5 agonist (e.g., Glutamate).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the mGluR5-expressing cells into the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound (e.g., ADX47273) to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, add a sub-maximal concentration (EC₂₀) of glutamate to stimulate the receptor.
-
Data Acquisition: Measure the fluorescence intensity over time using the plate reader.
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Plot the response against the log concentration of the test compound to determine the EC₅₀ value.
Amphetamine-Induced Hyperlocomotion in Rodents
This in vivo behavioral model is widely used to screen for potential antipsychotic activity.
Objective: To assess the ability of mGluR5 PAMs to reverse psychostimulant-induced hyperactivity.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Open field arenas equipped with infrared beams or video tracking software.
-
d-Amphetamine sulfate.
-
Test compounds (ADX47273 and other mGluR5 modulators).
-
Vehicle solution (e.g., saline, DMSO).
Procedure:
-
Acclimatization: Habituate the rats to the testing room and handling for several days prior to the experiment.
-
Habituation to Arena: On the test day, place each rat in the open field arena for a 30-60 minute habituation period to establish baseline locomotor activity.
-
Drug Administration: Administer the test compound (e.g., ADX47273) or vehicle via the appropriate route (e.g., intraperitoneal, i.p.).
-
Psychostimulant Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine to induce hyperlocomotion.
-
Data Recording: Immediately return the animal to the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated control group to determine the extent of reversal of amphetamine-induced hyperlocomotion.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of ADX47273.
Caption: mGluR5 Signaling Cascade.
Caption: Preclinical Drug Discovery Workflow for mGluR5 PAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Object Recognition Testing [bio-protocol.org]
- 3. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. behaviorcloud.com [behaviorcloud.com]
Safety Operating Guide
Proper Disposal of ADX-47273: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of ADX-47273, a potent and selective metabotropic glutamate (B1630785) receptor 5 (mGluR5) positive allosteric modulator.
ADX-47273, with the chemical formula C₂₀H₁₇F₂N₃O₂, is a fluorinated heterocyclic compound used in neuroscience research. While specific toxicity and environmental hazard data for ADX-47273 are not extensively published, its chemical nature necessitates careful handling and disposal to minimize risks to personnel and the environment.
Core Disposal Procedure: Incineration
The recommended method for the disposal of ADX-47273 is through a licensed chemical destruction facility that utilizes controlled incineration with flue gas scrubbing.[1] This method ensures the complete destruction of the compound and prevents the release of potentially harmful substances into the environment. Under no circumstances should ADX-47273 be discharged into sewer systems. [1]
Step-by-Step Disposal Protocol
-
Segregation and Labeling:
-
Isolate waste ADX-47273, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), from other laboratory waste streams.
-
Clearly label the waste container as "Hazardous Waste: ADX-47273" and include any other relevant hazard information.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically resistant container for collecting ADX-47273 waste.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow all institutional and local regulations for the storage of hazardous chemical waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with all available safety information, including the Safety Data Sheet (SDS) for ADX-47273.
-
Safety and Handling Precautions
When handling ADX-47273 for disposal, adhere to the following safety protocols:
| Precaution | Specification |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. |
| Spill Management | In case of a spill, contain the material, prevent it from entering drains, and clean it up using appropriate absorbent materials. Dispose of the cleanup materials as hazardous waste. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of ADX-47273.
Signaling Pathway of ADX-47273 (for informational context)
While not directly related to disposal, understanding the mechanism of action of ADX-47273 underscores its biological potency. As a positive allosteric modulator of the mGluR5 receptor, it enhances the receptor's response to the endogenous ligand, glutamate. This modulation can impact various downstream signaling cascades. The simplified diagram below illustrates this relationship.
By adhering to these procedures, laboratories can ensure the safe and environmentally sound disposal of ADX-47273, fostering a culture of safety and responsibility in scientific research. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ADX-47273
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling and disposal of ADX-47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. This guide establishes a clear framework for personal protective equipment (PPE) selection, handling procedures, and waste management to minimize exposure risk and maintain a safe laboratory environment.
Essential Safety and Handling Precautions
ADX-47273 is a research chemical and should be handled with care in a well-ventilated laboratory setting.[1] Avoid direct contact with skin and eyes, and prevent the formation of dust and aerosols.[1] In case of exposure, follow the first aid measures outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling ADX-47273.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant, powder-free nitrile or neoprene gloves. Double gloving is recommended. | Prevents dermal absorption. |
| Gown | Disposable, solid-front, back-closing laboratory coat or gown. | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with powders outside of a certified chemical fume hood or when aerosols may be generated. | Prevents inhalation of dust or aerosols. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Operational Plans: From Receipt to Disposal
A structured workflow is essential for the safe and effective use of ADX-47273 in a research setting.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store ADX-47273 in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Experimental Protocols
General Handling and Weighing:
-
Perform all manipulations of solid ADX-47273 within a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, calibrated weighing equipment.
-
Handle the compound gently to avoid generating dust.
-
Clean all surfaces and equipment thoroughly after each use.
Solution Preparation (General Guidance):
-
In Vitro Studies: ADX-47273 is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a stock solution in DMSO and then dilute with the appropriate cell culture medium for your experiment.
-
In Vivo Studies: The formulation for in vivo administration will depend on the specific experimental design and animal model. A common vehicle may involve a mixture of solvents such as DMSO, Tween 80, and saline or corn oil. It is crucial to consult relevant literature for established and validated vehicle formulations for this compound.
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of ADX-47273 and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Compound: Dispose of unused ADX-47273 as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), labware, and other materials that have come into contact with ADX-47273 should be collected in a designated, labeled hazardous waste container for proper disposal.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent (e.g., DMSO) and collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
Understanding the Mechanism: ADX-47273 Signaling Pathway
ADX-47273 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it does not activate the receptor on its own but enhances the receptor's response to its natural ligand, glutamate. The binding of glutamate to mGluR5, potentiated by ADX-47273, initiates a cascade of intracellular signaling events.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
